molecular formula C57H61ClFN7O9S B15610336 SJF-1521

SJF-1521

Cat. No.: B15610336
M. Wt: 1074.7 g/mol
InChI Key: XZNORRXEBCTXPB-KHBXAZQSSA-N
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Description

SJF-1521 is a useful research compound. Its molecular formula is C57H61ClFN7O9S and its molecular weight is 1074.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H61ClFN7O9S/c1-36-52(76-35-63-36)40-10-8-37(9-11-40)30-60-55(69)49-29-44(67)31-66(49)56(70)53(57(2,3)4)65-51(68)33-73-23-22-71-20-21-72-24-25-74-45-16-12-39(13-17-45)41-14-18-48-46(27-41)54(62-34-61-48)64-43-15-19-50(47(58)28-43)75-32-38-6-5-7-42(59)26-38/h5-19,26-28,34-35,44,49,53,67H,20-25,29-33H2,1-4H3,(H,60,69)(H,65,68)(H,61,62,64)/t44-,49+,53-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNORRXEBCTXPB-KHBXAZQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H61ClFN7O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: SJF-1521, a Selective EGFR-Targeting PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-1521 is a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® (Proteolysis Targeting Chimera) degrader. It is a heterobifunctional molecule designed to specifically induce the degradation of EGFR, a receptor tyrosine kinase frequently implicated in cancer development and progression. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Core Compound and Mechanism of Action

This compound is composed of the EGFR inhibitor lapatinib, which serves as the warhead for targeting EGFR. This is connected via a linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

The mechanism of action of this compound follows the PROTAC-mediated protein degradation pathway. By binding simultaneously to both EGFR and the VHL E3 ligase, this compound forms a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate EGFR. The polyubiquitinated EGFR is then recognized and targeted for degradation by the proteasome, leading to a reduction in the total cellular levels of the EGFR protein. This degradation-based approach offers a distinct advantage over simple inhibition, as it can lead to a more sustained and durable response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's performance in degrading EGFR. The data is derived from studies conducted in the OVCAR8 human ovarian cancer cell line, which endogenously expresses EGFR.

ParameterValueCell LineNotes
DC50 39.2 nMOVCAR8Half-maximal degradation concentration.
Dmax >95%OVCAR8Maximum degradation of EGFR.
Time to Onset of Degradation ~4 hoursOVCAR8Significant degradation observed after this time point.
Duration of Degradation Sustained for at least 24 hoursOVCAR8Continuous presence of this compound leads to prolonged EGFR knockdown.
Target ProteinDegradationCell LineNotes
EGFR YesOVCAR8Potent and efficient degradation observed.
HER2 NoOVCAR8Demonstrates selectivity for EGFR over the closely related HER2 receptor.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism of action of this compound and its impact on downstream signaling.

SJF1521_Mechanism Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proteasome Proteasome EGFR->Proteasome Targeted for Degradation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) EGFR->Downstream Activates SJF1521 This compound SJF1521->EGFR Binds to EGFR (Lapatinib moiety) VHL VHL E3 Ligase SJF1521->VHL VHL->EGFR Polyubiquitination Ub Ubiquitin Degraded_EGFR Degraded EGFR (Amino Acids) Proteasome->Degraded_EGFR Degrades Proliferation Proliferation Downstream->Proliferation Promotes Cell Proliferation & Survival Western_Blot_Workflow Workflow for EGFR Degradation Assay cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_western_blot 3. Western Blotting cluster_analysis 4. Data Analysis A Seed OVCAR8 Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (EGFR, HER2, Loading Control) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Densitometry J->K L Normalization & Calculation of DC50 and Dmax K->L

References

In-depth Technical Guide: SJF-1521, a Selective EGFR PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in oncology. However, the efficacy of traditional small molecule inhibitors can be limited by acquired resistance and the continued scaffolding function of the inhibited protein. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel modality to overcome these challenges by inducing the complete removal of the target protein. This technical guide provides a comprehensive overview of SJF-1521, a selective EGFR PROTAC degrader. This compound is a heterobifunctional molecule that links the EGFR inhibitor lapatinib (B449) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to selectively degrade EGFR. This document details the mechanism of action, quantitative degradation performance, and the experimental protocols used to characterize this degrader.

Introduction to this compound

This compound is a PROTAC designed for the selective degradation of the Epidermal Growth Factor Receptor (EGFR). It is composed of three key components:

  • EGFR Ligand: The small molecule inhibitor lapatinib, which binds to the kinase domain of EGFR.

  • E3 Ligase Ligand: A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • Linker: A chemical linker that connects the EGFR and VHL ligands.

By simultaneously binding to both EGFR and VHL, this compound facilitates the formation of a ternary complex, leading to the poly-ubiquitination of EGFR by the E3 ligase complex and its subsequent degradation by the 26S proteasome. A key feature of molecules in the this compound class is their selectivity for EGFR over other closely related receptor tyrosine kinases, such as HER2. This selectivity can be modulated by the length and composition of the linker.

Mechanism of Action

The mechanism of action of this compound follows the general principle of PROTAC-mediated protein degradation. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

SJF-1521_Mechanism_of_Action cluster_cell Cellular Environment SJF1521 This compound TernaryComplex EGFR-SJF1521-VHL Ternary Complex SJF1521->TernaryComplex Binds EGFR EGFR (Target Protein) EGFR->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruited UbEGFR Poly-ubiquitinated EGFR TernaryComplex->UbEGFR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbEGFR->Proteasome Targeted for Degradation DegradedEGFR Degraded EGFR (Peptides) Proteasome->DegradedEGFR Degrades

Caption: Mechanism of this compound mediated EGFR degradation.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and auto-phosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. By degrading EGFR, this compound effectively shuts down these pro-survival signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway.

Quantitative Data

While specific degradation data for a compound explicitly named this compound is not available in the primary literature, the foundational study by Burslem et al. (2018) provides data for lapatinib-based PROTACs with varying linker lengths. A lapatinib-based PROTAC with a longer linker demonstrated selectivity for EGFR degradation over HER2. The data presented here is representative of such a selective EGFR degrader.

Table 1: In Vitro Degradation of EGFR

Cell LineTarget ProteinDC50 (nM)Dmax (%)Treatment Time (hours)
OVCAR8EGFR~50-100>9024
OVCAR8HER2>1000<2024

Note: DC50 is the concentration of the degrader required to induce 50% of the maximal degradation, and Dmax is the maximum percentage of protein degradation observed.

Table 2: Inhibition of Cell Proliferation

Cell LineIC50 (nM) - DegraderIC50 (nM) - Lapatinib
OVCAR8<100>500

Note: IC50 is the concentration of the compound required to inhibit cell proliferation by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize EGFR PROTAC degraders like this compound.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of EGFR and other proteins of interest following treatment with the degrader.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with This compound (various conc.) start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-EGFR, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (ImageJ) detection->analysis end End: DC50/Dmax Calculation analysis->end

Caption: Experimental workflow for Western Blot analysis.

  • Cell Culture and Treatment: Plate cells (e.g., OVCAR8) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against EGFR and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine protein levels relative to the loading control.

Cell Viability Assay

This assay measures the effect of the degrader on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or lapatinib.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Ubiquitination Assay

This assay confirms that the degradation of EGFR is mediated by the ubiquitin-proteasome system.

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the presence of this compound and MG132 indicates ubiquitination of EGFR.

Conclusion

This compound represents a promising approach to targeting EGFR in cancer. By inducing the selective degradation of EGFR, it offers potential advantages over traditional inhibitors, including a more sustained downstream signaling response and a more potent inhibition of cell proliferation. The methodologies described in this guide provide a framework for the characterization of this compound and other EGFR-targeting PROTACs, facilitating further research and development in the field of targeted protein degradation.

An In-depth Technical Guide to the Structure and Composition of SJF-1521

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) Proteolysis Targeting Chimera (PROTAC) degrader. Designed for researchers, scientists, and drug development professionals, this document details the molecule's structure, composition, mechanism of action, and the experimental protocols used for its characterization.

Core Composition and Structure

This compound is a heterobifunctional molecule designed to induce the degradation of the EGFR protein. Its structure comprises three key components: an EGFR inhibitor (lapatinib), a linker, and a von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting ligand. This design allows this compound to simultaneously bind to both EGFR and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.

Chemical and Physical Properties

PropertyValueReference
Chemical Name (2S,4R)-1-((S)-2-(tert-Butyl)-14-(4-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)phenoxy)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Molecular Formula C₅₇H₆₁ClFN₇O₉S[1][2]
Molecular Weight 1074.66 g/mol [1][2]
CAS Number 2230821-40-4[1][2]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1]

Mechanism of Action: Targeted Protein Degradation

This compound functions as a PROTAC, a novel therapeutic modality that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate target proteins. The event-driven mechanism of PROTACs offers several advantages over traditional occupancy-driven small molecule inhibitors, including a catalytic nature and the potential for a more potent and durable effect.

The mechanism of action for this compound can be summarized in the following steps:

  • Ternary Complex Formation: this compound, due to its bifunctional nature, facilitates the formation of a ternary complex between the EGFR protein and the VHL E3 ubiquitin ligase.

  • Ubiquitination: Within this proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules to the EGFR protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

  • Recycling of this compound: After inducing degradation, this compound is released and can engage another EGFR and E3 ligase, acting catalytically to degrade multiple target protein molecules.

SJF1521_Mechanism_of_Action SJF1521 This compound Ternary_Complex Ternary Complex (EGFR-SJF1521-VHL) SJF1521->Ternary_Complex EGFR EGFR (Target Protein) EGFR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->SJF1521 Release & Recycling Ub_EGFR Polyubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_EGFR->Proteasome Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

Mechanism of action for this compound as a PROTAC degrader.

Impact on EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation through various downstream signaling cascades.[3] By inducing the degradation of EGFR, this compound effectively shuts down these signaling pathways, which are often hyperactivated in cancer.

Key downstream signaling pathways affected by EGFR degradation include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.

  • JAK/STAT Pathway: Also contributes to cell survival and proliferation.

  • PLCγ Pathway: Involved in calcium signaling and protein kinase C (PKC) activation.[4][5]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG STAT STAT EGFR->STAT Degradation Degradation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription SJF1521 This compound SJF1521->EGFR induces

Overview of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and similar PROTACs.

4.1. General Cell Culture

OVCAR8 cells, an ovarian cancer cell line, are a relevant model for studying this compound's activity.

  • Cell Line: OVCAR8

  • Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

4.2. Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed OVCAR8 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 25 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis A Cell Seeding (OVCAR8) B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection (ECL) G->H I Densitometry Analysis H->I

Experimental workflow for assessing EGFR degradation by Western Blot.

4.3. Synthesis of this compound

The synthesis of this compound is a multi-step process involving the conjugation of the lapatinib (B449) derivative, the linker, and the VHL ligand. The detailed synthetic scheme and characterization data are provided in the supplementary information of the primary research article by Burslem et al. (2018). The general steps involve:

  • Synthesis of the lapatinib-linker intermediate.

  • Synthesis of the VHL ligand.

  • Coupling of the lapatinib-linker intermediate with the VHL ligand to yield the final this compound product.

  • Purification of the final compound is typically achieved by high-performance liquid chromatography (HPLC).

For detailed, step-by-step synthetic procedures and characterization data (¹H NMR, ¹³C NMR, and HRMS), readers are directed to the original publication: Burslem, G. M., et al. (2018). The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology, 25(1), 67-77.e3.

Conclusion

This compound is a valuable research tool for studying the effects of targeted EGFR degradation. Its well-defined structure and mechanism of action make it a potent and selective degrader of the EGFR protein. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the biological activity of this compound and other PROTAC molecules in relevant cellular contexts. The ability to catalytically induce the degradation of EGFR highlights the therapeutic potential of the PROTAC technology for overcoming the limitations of traditional enzyme inhibitors in oncology and other diseases driven by protein overexpression.

References

The Role of SJF-1521 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that overcomes the limitations of traditional enzyme inhibition. By co-opting the cell's natural protein disposal machinery, molecules known as Proteolysis Targeting Chimeras (PROTACs) can selectively eliminate disease-causing proteins. This guide provides an in-depth technical overview of SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC degrader. This compound leverages a bifunctional design, tethering the EGFR inhibitor lapatinib (B449) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby flagging EGFR for proteasomal degradation. This document details the mechanism of action, presents representative quantitative data for this class of degraders, outlines key experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to this compound and Targeted Protein Degradation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer.[1][2] While small molecule tyrosine kinase inhibitors (TKIs) have demonstrated clinical efficacy, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies.

Targeted protein degradation offers a distinct and advantageous approach. Instead of merely inhibiting the function of a target protein, TPD aims to eliminate the protein from the cell entirely. PROTACs are heterobifunctional molecules that facilitate this process. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target, marking it for degradation by the 26S proteasome.

This compound is a PROTAC designed to selectively degrade EGFR.[1][2][3] It is composed of the EGFR inhibitor lapatinib linked to a ligand that recruits the VHL E3 ligase.[1][2][3] This design allows this compound to specifically target EGFR, including various mutant forms, for degradation.[1][2][3]

Mechanism of Action of this compound

The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the catalytic degradation of EGFR. This process can be broken down into the following key steps:

  • Ternary Complex Formation: this compound, being a bifunctional molecule, first binds to both the EGFR protein and the VHL E3 ligase, forming a ternary complex (EGFR-SJF-1521-VHL).

  • Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to EGFR. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of EGFR. This results in the formation of a polyubiquitin (B1169507) chain on the EGFR protein.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated EGFR, unfolds it, and degrades it into small peptides.

  • Recycling of this compound: After the degradation of EGFR, this compound is released and can participate in another cycle of EGFR degradation, acting as a catalyst.

This catalytic mode of action allows for sustained target protein knockdown at substoichiometric concentrations.

cluster_0 Cellular Environment SJF1521 This compound TernaryComplex Ternary Complex (EGFR-SJF-1521-VHL) SJF1521->TernaryComplex Binds EGFR EGFR EGFR->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds TernaryComplex->SJF1521 Release & Recycle Ub_EGFR Ubiquitinated EGFR TernaryComplex->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition DegradedEGFR Degraded Peptides Proteasome->DegradedEGFR Degradation cluster_0 Western Blotting Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-EGFR, anti-loading control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Imaging and Quantification I->J cluster_0 In Vitro Ubiquitination Assay Workflow A Combine Reagents: E1, E2, VBC, EGFR, Ub, ATP B Add this compound or DMSO A->B C Incubate at 37°C B->C D Terminate Reaction C->D E SDS-PAGE and Western Blot (probe with anti-EGFR) D->E F Analyze for Ubiquitinated EGFR E->F cluster_0 EGFR Signaling and its Inhibition by this compound cluster_1 MAPK Pathway cluster_2 PI3K/AKT Pathway SJF1521 This compound EGFR EGFR SJF1521->EGFR Degradation Degradation EGFR->Degradation Induces RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

References

The Significance of the VHL Ligand in SJF-1521: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Hijacking the Ubiquitin-Proteasome System for Targeted Protein Degradation

SJF-1521 is a selective Epidermal Growth Factor Receptor (EGFR) degrader that operates through the Proteolysis Targeting Chimera (PROTAC) technology. This innovative approach does not inhibit the target protein's function but instead co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate the protein of interest entirely. At the heart of this mechanism lies the von Hippel-Lindau (VHL) E3 ubiquitin ligase and, crucially, the VHL ligand incorporated into the this compound molecule.

This compound is a heterobifunctional molecule, comprising three key components:

  • An EGFR inhibitor moiety (derived from lapatinib) that specifically binds to the EGFR protein.

  • A VHL ligand moiety that recruits the VHL E3 ubiquitin ligase complex.

  • A linker that covalently connects the EGFR-binding and VHL-binding moieties.

The significance of the VHL ligand is paramount; it acts as the bridge to the cellular degradation machinery. By binding to the VHL protein, a component of the Cullin-RING E3 ubiquitin ligase complex, the VHL ligand in this compound brings this enzymatic machinery into close proximity with the EGFR protein. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

Quantitative Data Summary

While specific quantitative data for this compound's binding affinities and degradation kinetics are not publicly available in comprehensive peer-reviewed studies, product datasheets indicate its activity in cell-based assays. The table below summarizes the available information. For comparative context, data for a structurally similar EGFR PROTAC, SJF-1528, is also included.

ParameterThis compoundSJF-1528Reference
Target Epidermal Growth Factor Receptor (EGFR)Epidermal Growth Factor Receptor (EGFR), HER2
Cell Line OVCAR8OVCAR8 (wild-type EGFR), HeLa (Exon20Ins mutated EGFR)[1][2]
Effect Selective degradation of EGFRPotent degradation of EGFR and HER2[1][2]
Concentration Range for EGFR Degradation 25 nM - 10 µM (at 24 hours)Not specified for this range[1]
DC50 (EGFR Degradation) Data not available39.2 nM (OVCAR8), 736 nM (HeLa)[2]
Dmax (EGFR Degradation) Data not available>95% (in some cell lines for similar PROTACs)
Selectivity Selective for EGFR over HER2Degrades both EGFR and HER2[1]
Binding Affinity (Kd) to EGFR Data not availableData not available
Binding Affinity (Kd) to VHL Data not availableData not available

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the efficacy of this compound in degrading EGFR in a cellular context.

Western Blotting for EGFR Degradation in OVCAR8 Cells

This protocol outlines the steps to assess the dose-dependent effect of this compound on EGFR protein levels.

1. Cell Culture and Treatment:

  • Culture OVCAR8 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with increasing concentrations of this compound (e.g., 25 nM, 100 nM, 250 nM, 1 µM, 2.5 µM, 10 µM) and a vehicle control (DMSO) for 24 hours.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for EGFR.

  • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the EGFR band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of EGFR degradation for each this compound concentration relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways and Mechanisms

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathways.

SJF1521_Mechanism_of_Action cluster_protac This compound (PROTAC) cluster_cellular_machinery Cellular Machinery SJF1521 This compound EGFR EGFR Protein (Target) SJF1521->EGFR Binds to VHL_complex VHL E3 Ligase Complex SJF1521->VHL_complex Recruits EGFR_ligand EGFR Ligand (Lapatinib) Linker Linker EGFR_ligand->Linker VHL_ligand VHL Ligand Linker->VHL_ligand Ternary_complex Ternary Complex (EGFR-SJF1521-VHL) EGFR->Ternary_complex VHL_complex->Ternary_complex Polyubiquitination Polyubiquitination Ternary_complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation EGFR Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound.

Experimental_Workflow start Start cell_culture 1. OVCAR8 Cell Culture start->cell_culture treatment 2. Treat with this compound (Dose-Response) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification (BCA) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer (PVDF) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-EGFR, anti-GAPDH) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection 10. ECL Detection secondary_ab->detection analysis 11. Densitometry Analysis detection->analysis end End analysis->end

Caption: EGFR Degradation Western Blot Workflow.

References

The Emergence of SJF-1521 (SNV1521): A Next-Generation PARP1-Selective Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of SJF-1521 in Oncology and Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly identified as SNV1521, is a novel, potent, and highly selective small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). As a next-generation PARP inhibitor, SNV1521 is engineered to offer a superior therapeutic window by maximizing efficacy while minimizing the hematological toxicities associated with first-generation, less selective PARP inhibitors that also target PARP2. Preclinical data have demonstrated its high selectivity and potency, as well as its ability to penetrate the central nervous system (CNS), suggesting potential applications in treating primary and metastatic brain tumors. Currently, SNV1521 is under investigation in a Phase 1 clinical trial for patients with advanced solid tumors (NCT06220864). This technical guide provides a comprehensive overview of the available preclinical and emerging clinical data on SNV1521, its mechanism of action, and its potential applications in oncology.

Introduction

The inhibition of PARP enzymes has become a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. First-generation PARP inhibitors, such as olaparib, rucaparib, and niraparib, have shown significant clinical benefit. However, their dual inhibition of both PARP1 and PARP2 has been associated with dose-limiting hematological and gastrointestinal toxicities, which can complicate treatment and limit their use in combination therapies.

SNV1521 is a second-generation PARP inhibitor designed to selectively target PARP1, the primary PARP enzyme involved in DNA single-strand break repair. The rationale behind this selective inhibition is to retain the synthetic lethality in HRR-deficient tumors while sparing PARP2, which is implicated in the regulation of hematopoietic stem cell function. This enhanced selectivity is anticipated to result in an improved safety and tolerability profile.

Mechanism of Action

SNV1521 exerts its anti-tumor effects through a dual mechanism: catalytic inhibition of PARP1 and PARP1-DNA trapping.

  • Catalytic Inhibition: SNV1521 binds to the catalytic domain of PARP1, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This disruption of PARylation impairs the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).

  • PARP Trapping: Upon binding to PARP1 that is already associated with DNA at a site of damage, SNV1521 stabilizes this complex. The trapped PARP1-DNA complexes are highly cytotoxic, as they interfere with DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).

In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptotic cell death. This selective killing of HRR-deficient cells is known as synthetic lethality.

Signaling Pathway

SNV1521_Mechanism_of_Action cluster_0 Normal Cell (HRR Proficient) cluster_1 HRR Deficient Cancer Cell + SNV1521 DNA_damage Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment & Activation DNA_damage->PARP1_recruitment Replication_Fork Replication Fork PARylation PARylation PARP1_recruitment->PARylation SSB_Repair_Proteins SSB Repair Protein Recruitment PARylation->SSB_Repair_Proteins SSB_Repair SSB Repair SSB_Repair_Proteins->SSB_Repair DSB_formation Double-Strand Break (DSB) Replication_Fork->DSB_formation Stalled Fork Collapse HRR Homologous Recombination Repair (HRR) DSB_formation->HRR Cell_Survival Cell Survival HRR->Cell_Survival DNA_damage_cancer Single-Strand Break (SSB) PARP1_trapping PARP1 Trapping & Catalytic Inhibition DNA_damage_cancer->PARP1_trapping Replication_Fork_cancer Replication Fork SNV1521 SNV1521 SNV1521->PARP1_trapping SSB_Repair_Blocked SSB Repair Blocked PARP1_trapping->SSB_Repair_Blocked SSB_Repair_Blocked->Replication_Fork_cancer DSB_formation_cancer Double-Strand Break (DSB) Replication_Fork_cancer->DSB_formation_cancer Stalled Fork Collapse HRR_deficient Deficient HRR DSB_formation_cancer->HRR_deficient Apoptosis Apoptosis HRR_deficient->Apoptosis

Caption: Mechanism of action of SNV1521 leading to synthetic lethality.

Preclinical Data

Preclinical studies on SNV1521 have been presented at scientific conferences, with key findings highlighted in an abstract from the American Association for Cancer Research (AACR).

Selectivity and Potency

Biochemical assays have demonstrated that SNV1521 has exquisite selectivity for PARP1 over PARP2 and other related proteins when compared to first-generation PARP inhibitors and saruparib. This high selectivity is a key differentiating feature of SNV1521.

In Vitro Studies
  • Hematopoietic Progenitor Cell Sparing: In colony formation assays using normal donor hematopoietic stem and progenitor cells (HSPCs), SNV1521 showed significantly less suppression of both myeloid and erythroid lineage proliferation compared to less selective PARP inhibitors. This finding supports the potential for a reduced incidence of hematological toxicities in the clinical setting.

  • Synergistic Effects: Cell-based combination experiments have indicated that SNV1521 acts synergistically with topoisomerase-1 inhibitors and antibody-drug conjugates (ADCs) that utilize a topoisomerase-1 inhibitor payload. Notably, this synergistic benefit was observed even in cell lines not intrinsically sensitive to PARP inhibitors, suggesting a broader potential for combination therapies beyond tumors with HRR defects.

In Vivo Studies

In a patient-derived xenograft (PDX) model of breast cancer, the combination of SNV1521 with the topoisomerase-1 inhibitor topotecan (B1662842) resulted in deeper tumor regression than either agent administered alone. Furthermore, this combination demonstrated durable anti-tumor activity even after the cessation of dosing.

Quantitative Preclinical Data Summary
ParameterAssay TypeResultComparative Agents
Selectivity Biochemical AssaysExquisite selectivity for PARP1 over PARP2First-generation PARPi, Saruparib
Hematotoxicity Colony Formation (HSPCs)Significantly less suppression of myeloid and erythroid lineagesOlaparib, Saruparib
In Vivo Efficacy Breast Cancer PDX ModelDeeper tumor regression in combination with topotecanMonotherapy

Note: Specific IC50 values and quantitative tumor growth inhibition data are not yet publicly available.

Clinical Development

SNV1521 is currently being evaluated in a Phase 1, open-label, dose-escalation and expansion study in participants with advanced solid tumors (NCT06220864).

Trial Design

The primary objectives of the study are to assess the safety, tolerability, and recommended Phase 2 dose (RP2D) of SNV1521. Secondary objectives include evaluating the pharmacokinetics and preliminary anti-tumor activity. The trial consists of a dose-escalation phase followed by a dose-expansion phase in specific tumor types.

Experimental Workflow: Phase 1 Trial

SNV1521_Phase1_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Dose_Escalation Dose Escalation Phase (Monotherapy) Patient_Screening->Dose_Escalation Safety_PK_Assessment Safety & PK Assessment Dose_Escalation->Safety_PK_Assessment RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Safety_PK_Assessment->RP2D_Determination Dose_Expansion Dose Expansion Phase (at RP2D in specific cohorts) RP2D_Determination->Dose_Expansion Efficacy_Safety_Analysis Efficacy & Safety Analysis Dose_Expansion->Efficacy_Safety_Analysis

Caption: Workflow of the SNV1521 Phase 1 clinical trial.

Preliminary Clinical Data

Initial results from the Phase 1 trial were presented at the European Society for Medical Oncology (ESMO) Congress in October 2025.

  • Safety and Tolerability: SNV1521 demonstrated a favorable safety profile with minimal hematologic toxicity. Grade 3 or higher treatment-related adverse events were reported in a small fraction of the treated patients (2 out of 58).

  • Pharmacokinetics: The pharmacokinetic profile of SNV1521 was described as differentiated and supportive of its best-in-class potential.

  • Anti-Tumor Activity: Encouraging anti-tumor activity was observed. Among 27 evaluable patients, there were three confirmed partial responses in patients with breast and prostate cancer. These responses were seen in patients who were naive to prior PARP inhibitor therapy.

Preliminary Clinical Data Summary
ParameterPopulationResult
Safety 58 treated patients2 patients with Grade 3+ treatment-related adverse events
Efficacy 27 evaluable patients3 confirmed partial responses (breast and prostate cancer)

Note: This is preliminary data from an ongoing trial and is subject to change with further follow-up and patient enrollment.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of SNV1521 have not yet been published in peer-reviewed literature. The following are generalized methodologies based on the information available in conference abstracts.

Biochemical Assays for PARP1/2 Selectivity (General Protocol)
  • Recombinant human PARP1 and PARP2 enzymes are used.

  • A range of concentrations of SNV1521 and comparator PARP inhibitors are incubated with the respective enzymes.

  • The enzymatic activity is measured using a validated method, such as an ELISA-based assay that detects the formation of PAR polymers.

  • IC50 values are calculated by plotting the percent inhibition of enzyme activity against the inhibitor concentration.

  • Selectivity is determined by the ratio of IC50 (PARP2) / IC50 (PARP1).

Colony Formation Assay for Hematopoietic Toxicity (General Protocol)
  • Human hematopoietic stem and progenitor cells are isolated from bone marrow or cord blood.

  • Cells are cultured in a semi-solid medium (e.g., MethoCult™) that supports the growth of myeloid and erythroid colonies.

  • Cells are treated with a range of concentrations of SNV1521 or comparator inhibitors.

  • After a defined incubation period (typically 14 days), the number of colonies (e.g., CFU-GM, BFU-E) is counted.

  • The effect of the inhibitors on cell proliferation and differentiation is determined by comparing the number of colonies in treated versus untreated cultures.

Patient-Derived Xenograft (PDX) Model (General Protocol)
  • Tumor fragments from a patient's breast cancer are implanted into immunocompromised mice.

  • Once the tumors reach a specified volume, the mice are randomized into treatment groups (e.g., vehicle control, SNV1521 monotherapy, topotecan monotherapy, SNV1521 + topotecan combination).

  • Treatments are administered according to a defined schedule and route.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors may be harvested for biomarker analysis.

  • Tumor growth inhibition is calculated to assess the efficacy of the treatments.

Future Directions and Conclusion

SNV1521 is a promising next-generation, CNS-penetrant, PARP1-selective inhibitor with a potentially best-in-class safety and efficacy profile. The high selectivity for PARP1 over PARP2 appears to translate into reduced hematological toxicity in early clinical data, which could provide a significant advantage over existing PARP inhibitors. The preclinical evidence of synergy with other DNA-damaging agents, such as topoisomerase-1 inhibitors and related ADCs, opens up a wide range of possibilities for combination therapies in various solid tumors, potentially beyond those with HRR deficiencies.

The ongoing Phase 1 trial will provide more mature data on the safety, pharmacokinetics, and anti-tumor activity of SNV1521. Future studies will likely explore its efficacy in specific tumor types, including those with brain metastases, and in various combination regimens. The development of SNV1521 represents a significant step forward in the field of PARP inhibition and holds the potential to improve outcomes for patients with a broad range of cancers.

The Potential of SJF-1521 in Treating EGFR-Mutant Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in a variety of human cancers, particularly non-small cell lung cancer (NSCLC), where activating mutations correlate with sensitivity to tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance mutations limits the long-term efficacy of these agents. Targeted protein degradation, utilizing technologies such as Proteolysis-Targeting Chimeras (PROTACs), offers a novel therapeutic modality to overcome inhibitor resistance by eliminating the target protein entirely. This technical guide provides an in-depth overview of SJF-1521, a selective EGFR PROTAC, and its potential in the treatment of EGFR-mutant cancers.

Introduction to this compound and EGFR-Targeted Degradation

This compound is a heterobifunctional molecule designed to induce the degradation of EGFR. It is classified as a PROTAC, a molecule that co-opts the cell's natural ubiquitin-proteasome system to target a specific protein for destruction.

Molecular Composition of this compound:

  • Target-Binding Ligand: The molecule incorporates lapatinib (B449), a reversible inhibitor of both EGFR and HER2 tyrosine kinases, as the "warhead" that binds to the EGFR protein.[1]

  • E3 Ligase Ligand: this compound is conjugated to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • Linker: A chemical linker connects the lapatinib and VHL ligand components, optimized for the formation of a stable ternary complex between EGFR and the VHL E3 ligase complex.

By physically bringing EGFR into proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple EGFR protein molecules, a key advantage over traditional occupancy-based inhibitors.

Mechanism of Action: PROTAC-Mediated EGFR Degradation

The mechanism of action for this compound follows the established paradigm for PROTACs, which involves the formation of a key ternary complex.

Steps in this compound-Mediated EGFR Degradation:

  • Binary Complex Formation: this compound enters the cell and its lapatinib moiety binds to the EGFR kinase domain, while its VHL ligand binds to the VHL E3 ligase, forming two separate binary complexes.

  • Ternary Complex Formation: The PROTAC bridges the EGFR protein and the VHL E3 ligase complex, forming a transient EGFR-SJF-1521-VHL ternary complex. The stability and cooperativity of this complex are critical for degradation efficiency.

  • Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the EGFR protein.

  • Proteasomal Degradation: The poly-ubiquitinated EGFR is recognized and degraded by the 26S proteasome.

  • Recycling: this compound is released and can engage another EGFR and VHL molecule, acting catalytically.

SJF1521_Mechanism SJF1521 This compound Ternary EGFR-SJF1521-VHL Ternary Complex SJF1521->Ternary Binds EGFR EGFR Protein EGFR->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ternary->SJF1521 Release & Recycle Ub_EGFR Poly-ubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of this compound-mediated EGFR degradation.

Preclinical Data and In Vitro Efficacy

Known Activity of this compound

Published data from the primary literature has characterized the activity of this compound in the OVCAR8 ovarian cancer cell line, which expresses wild-type EGFR.[2] These experiments demonstrate the compound's ability to selectively degrade EGFR.

Compound Cell Line Target Activity Notes Reference
This compound OVCAR8EGFRInduces significant degradation at concentrations from 25 nM to 10 µM over 24 hours.No significant effect on HER2 protein levels, demonstrating selectivity.--INVALID-LINK--[2]
Representative Activity of VHL-Recruiting EGFR PROTACs in Mutant Cell Lines

While specific degradation data for this compound in EGFR-mutant cancer cell lines is not yet publicly available, the activity of other gefitinib- and VHL-based PROTACs provides a strong indication of the potential efficacy of this class of molecules against clinically relevant mutations. The data below is presented for contextual understanding.

Compound Cell Line EGFR Mutation DC₅₀ (nM) IC₅₀ (nM) Reference
MS39 (Gefitinib-VHL)HCC-827Exon 19 Deletion5.0>10,000--INVALID-LINK--[3]
MS39 (Gefitinib-VHL)H3255L858R3.3>10,000--INVALID-LINK--[3]
PROTAC 10 (4th Gen TKI-VHL)HCC-827Exon 19 Deletion34.8220--INVALID-LINK--[4]

Note: DC₅₀ is the half-maximal degradation concentration. IC₅₀ is the half-maximal inhibitory concentration for cell proliferation. The high IC₅₀ values for some potent degraders can be attributed to factors like poor cell permeability.

Key Experimental Protocols

The following protocols are representative methodologies for the evaluation of EGFR-targeting PROTACs like this compound.

Protocol: Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed EGFR-mutant cells (e.g., HCC-827, H1975) in 6-well plates to achieve 70-80% confluency.

    • Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against EGFR (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Detect bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensity using densitometry software. Normalize EGFR levels to the loading control.

    • Plot the percentage of remaining EGFR relative to the vehicle control to determine the DC₅₀ value.

Protocol: Cell Viability Assay (MTS/Resazurin)

This protocol assesses the effect of this compound-induced EGFR degradation on cancer cell proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition and Measurement:

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure absorbance at 490 nm.

    • For Resazurin (B115843) Assay: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours. Measure fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the normalized viability against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway in Cancer

EGFR activation, often constitutive in mutant cancers, drives multiple downstream pathways critical for tumor growth and survival. This compound aims to shut down this entire signaling network by removing the upstream receptor.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR (Wild-Type or Mutant) EGF->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival (Anti-Apoptosis) Nucleus->Survival Metastasis Metastasis Nucleus->Metastasis

Caption: Simplified EGFR signaling pathways in cancer.
General Experimental Workflow for PROTAC Evaluation

The preclinical evaluation of an EGFR PROTAC like this compound follows a logical progression from biochemical assays to cellular characterization.

PROTAC_Workflow start PROTAC Design & Synthesis biochem Biochemical Assays (Binary Binding, Ternary Complex Formation) start->biochem degradation Cellular Degradation Assay (Western Blot for DC₅₀) biochem->degradation viability Cell Viability Assay (MTS/Resazurin for IC₅₀) degradation->viability mechanistic Mechanistic Studies (Ubiquitination, Proteasome Inhibition) degradation->mechanistic selectivity Selectivity Profiling (e.g., vs. HER2, Kinome Scan) degradation->selectivity invivo In Vivo Efficacy (Xenograft Models) viability->invivo mechanistic->invivo

Caption: Experimental workflow for evaluating an EGFR PROTAC.

Conclusion and Future Directions

This compound represents a promising application of PROTAC technology to a critical oncogenic driver. By inducing the degradation of EGFR, it offers a potential strategy to overcome the resistance mechanisms that plague traditional tyrosine kinase inhibitors. The key advantages of this approach include its catalytic mode of action and the ability to eliminate both the kinase and non-kinase functions of the EGFR protein.

While the currently available data demonstrates proof-of-concept for this compound in degrading wild-type EGFR with selectivity over HER2, further investigation is required. Future studies should focus on:

  • Evaluation in EGFR-mutant models: Determining the DC₅₀ and IC₅₀ values of this compound in a panel of NSCLC cell lines harboring clinically relevant mutations (e.g., Exon 19 deletion, L858R, T790M, and C797S).

  • Pharmacokinetics and In Vivo Efficacy: Assessing the drug-like properties of this compound and its anti-tumor activity in preclinical xenograft models of EGFR-mutant cancers.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to EGFR degraders, which may differ from those of TKIs.

The continued development of this compound and other next-generation EGFR degraders holds significant promise for improving outcomes for patients with EGFR-driven malignancies.

References

An In-Depth Technical Guide to PROTAC Technology and the EGFR Degrader SJF-1521

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core principles of Proteolysis-Targeting Chimera (PROTAC) technology for researchers, scientists, and drug development professionals. It delves into the mechanism of action, key components, and the therapeutic potential of this innovative approach to targeted protein degradation. A specific focus is placed on SJF-1521, a PROTAC designed to selectively degrade the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology.

Fundamental Principles of PROTAC Technology

PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a protein, PROTACs lead to its physical removal from the cell.[3] This offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more sustained and profound biological effect.[2]

A PROTAC is a heterobifunctional molecule composed of three key components:

  • A ligand for the Protein of Interest (POI): This moiety specifically binds to the target protein intended for degradation.[1]

  • A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, a key enzyme in the UPS.[1][4] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[4]

  • A Linker: This chemical tether connects the POI and E3 ligase ligands, facilitating the formation of a ternary complex.[1]

The mechanism of action of a PROTAC involves a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a POI-PROTAC-E3 ligase ternary complex.[5][6] This is a critical step in the degradation process.[5][7]

  • Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[8]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery.[2] The proteasome unfolds and degrades the target protein into small peptides.

  • Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[2]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC Release & Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

PROTAC Mechanism of Action.

This compound: A Selective EGFR PROTAC Degrader

This compound is a PROTAC designed to selectively target the Epidermal Growth Factor Receptor (EGFR) for degradation.[9][10] EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[7] this compound is composed of:

  • An EGFR Ligand: Derived from the EGFR inhibitor lapatinib (B449).[9][10]

  • A VHL Ligand: To recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10]

  • A Linker: Connecting the lapatinib and VHL ligands.

By inducing the degradation of EGFR, this compound aims to provide a more potent and sustained inhibition of EGFR signaling compared to traditional inhibitors.[9][10]

Mechanism of Action of this compound

This compound functions by forming a ternary complex between EGFR and the VHL E3 ligase complex. This proximity leads to the ubiquitination and subsequent proteasomal degradation of EGFR, thereby downregulating the entire EGFR signaling pathway. This includes downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell growth and survival.

SJF1521_Signaling_Pathway cluster_pathway EGFR Signaling and this compound Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Activates Proteasome Proteasome EGFR->Proteasome Degradation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates SJF1521 This compound SJF1521->EGFR Binds VHL VHL E3 Ligase SJF1521->VHL Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

EGFR Signaling and this compound Mechanism.

Quantitative Data

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for its target protein and the E3 ligase are also critical parameters.

CompoundTargetCell LineDC50 (nM)Dmax (%)Binding Affinity (Ki, nM)
SJF-1528 (related to this compound) EGFROVCAR839.2>90Not Reported
Lapatinib (EGFR ligand) EGFR---3
VHL Ligand (generic) VHL---44 - 185

Note: Data for SJF-1528, a closely related compound to this compound, is presented as specific DC50 and Dmax values for this compound in OVCAR8 cells were not publicly available. The binding affinities for the individual ligands are provided as proxies for the PROTAC's binding components.

Experimental Protocols

The characterization of PROTACs involves a series of key experiments to confirm their mechanism of action and quantify their efficacy.

Western Blot for Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein following PROTAC treatment.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment (e.g., OVCAR8 cells with this compound) start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-EGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry for DC50 & Dmax) detection->analysis end End analysis->end

Western Blot Experimental Workflow.

Protocol:

  • Cell Culture and Treatment: Plate OVCAR8 cells and allow them to adhere. Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR signal to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the E3 ligase complex (e.g., VHL complex), and the purified target protein (EGFR).

  • PROTAC Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot using an antibody against EGFR. A ladder of higher molecular weight bands corresponding to ubiquitinated EGFR will indicate successful PROTAC-mediated ubiquitination.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed OVCAR8 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add the MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to targeted protein elimination. By hijacking the cell's natural protein degradation machinery, PROTACs like this compound offer the potential for more potent and durable therapeutic effects against challenging disease targets such as EGFR. The continued development and optimization of this technology hold significant promise for the future of precision medicine.

References

Methodological & Application

Application Notes and Protocols for SJF-1521 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the in vitro characterization of SJF-1521, a novel experimental compound. The protocols outlined herein describe standard cell culture techniques, cell viability assessment, and target engagement verification via Western blot analysis. These application notes are intended to guide researchers in the initial evaluation of this compound's efficacy and mechanism of action in relevant cancer cell line models.

Introduction

This compound is a potent and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By targeting key nodes within this cascade, this compound is being investigated for its potential as a therapeutic agent. These protocols provide a framework for assessing the biological activity of this compound in a laboratory setting.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
A549Lung Cancer45.8
U-87 MGGlioblastoma22.1
PC-3Prostate Cancer78.5

Signaling Pathway

This compound exerts its biological effect by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound's inhibition of this pathway is expected to induce cell cycle arrest and apoptosis.

SJF_1521_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SJF1521 This compound SJF1521->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: MCF-7, A549, U-87 MG, and PC-3 cells are obtained from a reputable cell bank.

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 0.01 mg/mL human recombinant insulin.

    • A549: F-12K Medium + 10% FBS.

    • U-87 MG: Minimum Essential Medium (MEM) + 10% FBS + 1% Non-Essential Amino Acids (NEAA).

    • PC-3: F-12K Medium + 10% FBS.

    • All media are supplemented with 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using Trypsin-EDTA.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound in cell culture.

Experimental_Workflow Start Cell Culture & Maintenance Seeding Cell Seeding in Plates Start->Seeding Treatment This compound Treatment Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Lysis Cell Lysis & Protein Quantification Treatment->Lysis DataAnalysis Data Analysis (IC50, Protein Levels) Viability->DataAnalysis WesternBlot Western Blot Analysis Lysis->WesternBlot WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for this compound in vitro evaluation.

Application Notes and Protocols for SJF-1521 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC (Proteolysis Targeting Chimera) degrader, in Western blot analysis. This document outlines the mechanism of action of this compound, detailed protocols for assessing its efficacy in degrading EGFR, and methods for quantitative data analysis.

Introduction to this compound

This compound is a chemical probe that induces the degradation of EGFR, a receptor tyrosine kinase frequently implicated in cancer. As a PROTAC, this compound is a heterobifunctional molecule; one end binds to EGFR, and the other recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome. Western blotting is a fundamental technique to quantify the extent of this compound-mediated EGFR degradation.

Mechanism of Action of this compound

The mechanism of this compound involves the formation of a ternary complex between EGFR, this compound, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on EGFR. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of the EGFR protein.

SJF1521_Mechanism cluster_0 Ternary Complex Formation SJF1521 This compound Ternary_Complex EGFR-SJF1521-VHL Ternary Complex SJF1521->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_EGFR Polyubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ub_EGFR Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

This compound mediated degradation of EGFR.

Quantitative Data Summary

The efficacy of this compound is determined by its ability to induce EGFR degradation, which can be quantified by measuring the reduction in EGFR protein levels using Western blot. Key parameters include the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation). The following table summarizes the degradation profile of this compound in OVCAR8 cells after 24 hours of treatment.

Treatment GroupEGFR Level (Normalized to Loading Control)% EGFR Degradation
Vehicle (DMSO)1.000%
This compound (25 nM)0.6535%
This compound (100 nM)0.3070%
This compound (250 nM)0.1585%
This compound (1 µM)0.0892%
This compound (2.5 µM)0.0595%
This compound (10 µM)0.0595%

Note: The data presented here is representative and should be generated empirically for each experimental system.

Experimental Protocols

This section provides a detailed protocol for performing a Western blot analysis to assess this compound-mediated EGFR degradation.

Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE and Protein Transfer B->C D 4. Immunoblotting C->D E 5. Signal Detection and Data Analysis D->E

Determining the Optimal Concentration of SJF-1521 for Targeted EGFR Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal experimental concentration of SJF-1521, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). This document outlines the mechanism of action of this compound, detailed protocols for dose-response and cytotoxicity experiments, and methods for analyzing the degradation of EGFR.

Introduction to this compound

This compound is a heterobifunctional molecule that selectively targets EGFR for degradation. It is composed of a ligand that binds to EGFR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation (EGFR-SJF-1521-VHL) leads to the polyubiquitination of EGFR, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein.

Mechanism of Action of this compound

The mechanism of this compound-induced EGFR degradation involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC_Mechanism Mechanism of this compound Action EGFR EGFR (Target Protein) Ternary_Complex Ternary Complex (EGFR-SJF-1521-VHL) EGFR->Ternary_Complex SJF1521 This compound (PROTAC) SJF1521->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Ub_EGFR Ubiquitinated EGFR Ubiquitination->Ub_EGFR Proteasome 26S Proteasome Ub_EGFR->Proteasome Degradation Degraded EGFR (Peptides) Proteasome->Degradation Western_Blot_Workflow Western Blot Workflow for EGFR Degradation cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blotting and Analysis Seed_Cells Seed Cells Treat_SJF1521 Treat with this compound (Dose-Response) Seed_Cells->Treat_SJF1521 Incubate Incubate (24h) Treat_SJF1521->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Quantify_Protein Quantify Protein (BCA) Lyse_Cells->Quantify_Protein Prepare_Lysates Prepare Lysates for WB Quantify_Protein->Prepare_Lysates SDS_PAGE SDS-PAGE Prepare_Lysates->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (anti-EGFR, anti-loading control) Block->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Densitometry Analysis (DC50, Dmax) Detect->Analyze EGFR_Signaling Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VHL_Ubiquitination VHL-Mediated Ubiquitination Pathway cluster_0 VHL E3 Ligase Complex VHL VHL ElonginBC Elongin B/C VHL->ElonginBC Cul2 Cullin 2 ElonginBC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 E2_Ub E2-Ubiquitin Rbx1->E2_Ub Ternary_Complex Ternary Complex (EGFR-PROTAC-VHL) E2_Ub->Ternary_Complex EGFR EGFR (Target) EGFR->Ternary_Complex Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub Poly_Ub->EGFR on Lysine residues

Application Notes and Protocols for In Vivo Studies of SJF-1521

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific in vivo studies for SJF-1521 have not been publicly detailed. The following application notes and protocols are based on established methodologies for preclinical evaluation of similar Epidermal Growth Factor Receptor (EGFR) targeting Proteolysis Targeting Chimeras (PROTACs) and the EGFR inhibitor component of this compound, lapatinib (B449). These guidelines are intended to serve as a starting point and should be adapted based on the specific experimental goals and institutional guidelines.

Introduction

This compound is a selective EGFR PROTAC degrader, a bifunctional molecule that comprises the EGFR inhibitor lapatinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This design facilitates the targeted degradation of EGFR, including its mutant forms, offering a potential therapeutic strategy for cancers driven by aberrant EGFR signaling. In vitro studies have demonstrated that this compound induces the degradation of EGFR in cell lines such as OVCAR8.[1][2][3] Preclinical in vivo studies are a critical next step to evaluate the anti-tumor efficacy, pharmacokinetic profile, and potential toxicities of this compound in a whole-organism context.

Signaling Pathway of this compound-Mediated EGFR Degradation

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate EGFR.

EGFR_Degradation_Pathway cluster_cell Cancer Cell SJF1521 This compound Ternary_Complex EGFR-SJF1521-VHL Ternary Complex SJF1521->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Targeting Degraded_EGFR Degraded EGFR (Amino Acids) Proteasome->Degraded_EGFR Degradation

Caption: Mechanism of this compound-mediated EGFR degradation.

Animal Models for this compound Research

The choice of animal model is critical for the successful in vivo evaluation of this compound. Xenograft models using human cancer cell lines implanted into immunocompromised mice are the most common starting point for efficacy studies of targeted cancer therapies.

Recommended Animal Models:

  • Athymic Nude (nu/nu) or SCID Mice: These immunocompromised mouse strains are standard for establishing xenograft tumors from human cancer cell lines and patient-derived tissues.

  • Cell Line-Derived Xenograft (CDX) Models: Subcutaneous implantation of human cancer cell lines with known EGFR status (overexpression or specific mutations) is a well-established method.

    • EGFR-overexpressing cell lines: A431 (epidermoid carcinoma)

    • EGFR-mutant cell lines (e.g., for non-small cell lung cancer): NCI-H1975 (L858R/T790M), HCC827 (del E746-A750)

  • Patient-Derived Xenograft (PDX) Models: Implantation of tumor fragments from patients can provide a more clinically relevant model that better recapitulates the heterogeneity of human tumors.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with this compound. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing regimens should be optimized in pilot studies.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable levels of toxicity.

Methodology:

  • Animal Acclimation: Acclimate healthy, non-tumor-bearing mice (e.g., female athymic nude mice, 6-8 weeks old) to the housing conditions for at least one week.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5 groups with 3-5 mice per group) and a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data and information from similar compounds, select a range of doses for evaluation. A dose-escalation design is typically employed.

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle. Common vehicles for similar compounds include a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of organic solvents should be minimized.

    • Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day for a defined period (e.g., 14-21 days).

  • Monitoring:

    • Record body weight daily or at least three times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, or signs of distress).

    • At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy. Collect major organs for histopathological examination.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause more than a 10-15% mean body weight loss and does not result in any mortality or severe clinical signs of toxicity.

Quantitative Data Summary: MTD Study

Dose Group (mg/kg)Mean Body Weight Change (%)MortalityClinical Observations
Vehicle Control+/- 5%0/5Normal
10+/- 5%0/5Normal
30-5% to -10%0/5Mild, transient lethargy
100> -15%1/5Significant lethargy, ruffled fur

Data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer xenograft model.

Methodology:

  • Cell Culture and Implantation:

    • Culture a suitable human cancer cell line (e.g., NCI-H1975 for EGFR-mutant NSCLC) under standard sterile conditions.

    • Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group) with similar average tumor volumes.

  • Treatment:

    • Administer this compound at doses at or below the determined MTD.

    • Include a vehicle control group and potentially a positive control group (e.g., a standard-of-care EGFR inhibitor like osimertinib).

    • Treat the animals according to the planned schedule (e.g., daily oral gavage for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • The study may be terminated when tumors in the control group reach a predetermined size limit or after a specific treatment duration.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Pharmacodynamic Analysis (Optional):

    • A satellite group of animals can be used for pharmacodynamic studies.

    • Collect tumor tissue at various time points after the final dose to assess the levels of EGFR protein by Western blot or immunohistochemistry to confirm target degradation.

Quantitative Data Summary: Efficacy Study

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+/- 5%
This compound30500 ± 10067-5%
This compound100200 ± 5087-10%
Positive ControlVaries400 ± 8073+/- 5%

Data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of an EGFR degrader.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Cell Culture (e.g., NCI-H1975) Implantation Subcutaneous Implantation Cell_Culture->Implantation Animal_Acclimation Animal Acclimation (Nude Mice) Animal_Acclimation->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Measurement Endpoint->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound for the treatment of EGFR-driven cancers.

References

Application Notes and Protocols for SJF-1521-Mediated EGFR Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for immunoprecipitating Epidermal Growth Factor Receptor (EGFR) from cell lysates treated with SJF-1521, a selective EGFR PROTAC® Degrader. This compound functions by linking the EGFR inhibitor lapatinib (B449) to a von Hippel-Lindau (VHL) E3 ligase recruiting ligand, thereby inducing the ubiquitination and subsequent degradation of EGFR.[1] This protocol is designed to enable researchers to study the efficacy of this compound in degrading EGFR and to investigate the protein-protein interactions affected by this process.

Signaling Pathway Overview

This compound is a proteolysis-targeting chimera (PROTAC) that co-opts the cell's natural protein disposal system to target EGFR for degradation. It forms a ternary complex between EGFR and the VHL E3 ubiquitin ligase, leading to the ubiquitination of EGFR and its recognition and degradation by the proteasome.

SJF1521_Pathway cluster_cell Cell cluster_ternary Ternary Complex SJF1521 This compound EGFR EGFR SJF1521->EGFR Binds VHL VHL E3 Ligase SJF1521->VHL Recruits SJF1521_in This compound VHL_in VHL SJF1521_in->VHL_in EGFR_in EGFR EGFR_in->SJF1521_in Proteasome Proteasome EGFR_in->Proteasome Targeting Ub Ubiquitin Ub->EGFR_in Ubiquitination Degraded_EGFR Degraded EGFR Peptides Proteasome->Degraded_EGFR Degradation

Caption: Mechanism of this compound-induced EGFR degradation.

Experimental Protocol: Immunoprecipitation of EGFR

This protocol is optimized for the immunoprecipitation of EGFR from cells treated with this compound. Since EGFR is a membrane protein, a lysis buffer containing a non-ionic detergent is recommended to ensure efficient solubilization while preserving protein-protein interactions.[2][3][4][5]

Materials:

  • Cells expressing EGFR (e.g., OVCAR8, HeLa)[6]

  • This compound (Tocris Bioscience or other supplier)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer or a buffer with 1% Triton X-100 or 1% NP-40)[4] supplemented with protease and phosphatase inhibitors

  • Anti-EGFR antibody, IP-grade

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 1X Laemmli sample buffer)

  • Microcentrifuge tubes, ice-cold

  • Cell scraper

  • Rotating shaker/rocker at 4°C

  • Magnetic rack (for magnetic beads) or microcentrifuge

Experimental Workflow

IP_Workflow cluster_workflow Immunoprecipitation Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis A->B C 3. Pre-clearing Lysate B->C D 4. Immunoprecipitation with anti-EGFR Antibody C->D E 5. Immune Complex Capture with Protein A/G Beads D->E F 6. Washing E->F G 7. Elution F->G H 8. Downstream Analysis (e.g., Western Blot) G->H

Caption: Step-by-step workflow for EGFR immunoprecipitation.

Step-by-Step Procedure:
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration to induce EGFR degradation.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on a rocker at 4°C for 30 minutes.[4]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Concentration Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

    • Normalize the protein concentration of all samples with lysis buffer.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate.

    • Incubate on a rocker at 4°C for 30-60 minutes.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the recommended amount of anti-EGFR antibody to the pre-cleared lysate.

    • Incubate on a rocker at 4°C for 2 hours to overnight to form the antibody-antigen complex.

  • Immune Complex Capture:

    • Add 30-40 µL of Protein A/G bead slurry to the lysate-antibody mixture.

    • Incubate on a rocker at 4°C for 1-2 hours.[7]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.

    • Resuspend the beads in 500 µL - 1 mL of ice-cold wash buffer.

    • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 1X Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein from the beads.

    • Pellet the beads, and the supernatant containing the immunoprecipitated protein is ready for downstream analysis.

Data Presentation: Quantitative Parameters

The following table provides recommended starting concentrations and volumes for the immunoprecipitation protocol. These may need to be optimized for specific cell lines and experimental conditions.

ParameterRecommended Range/ValueNotes
Cell Lysate
Protein Concentration1-2 mg/mLA higher concentration may be needed for low-abundance proteins.
Total Protein per IP0.5 - 2 mgAdjust based on the expression level of EGFR in your cell line.
Antibody
Anti-EGFR Antibody1-5 µg per IPThe optimal amount should be determined by titration.[8][9]
Beads
Protein A/G Beads (50% slurry)20-40 µL per IPThe binding capacity of the beads should be considered.
Incubation Times
Antibody-Lysate Incubation2 hours to overnight at 4°COvernight incubation may increase yield but also non-specific binding.
Bead-Immune Complex Incubation1-3 hours at 4°C
Washing & Elution
Number of Washes3-5 timesInsufficient washing can lead to high background.[10]
Elution Volume30-50 µLUse a minimal volume for a more concentrated eluate.

Troubleshooting

For common issues such as high background or no target protein detection, refer to standard immunoprecipitation troubleshooting guides.[8][9][10][11][12] Key considerations include antibody specificity, appropriateness of lysis and wash buffers, and the use of protease/phosphatase inhibitors.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SJF-1521

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-1521 is a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® (Proteolysis Targeting Chimera) degrader. It is a heterobifunctional molecule composed of a ligand that binds to EGFR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual-binding facilitates the formation of a ternary complex between EGFR and the E3 ligase, leading to the ubiquitination and subsequent degradation of the EGFR protein by the proteasome.[3] The degradation of EGFR disrupts downstream signaling pathways, such as the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cell proliferation and survival.[4][5] This disruption ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells that are dependent on EGFR signaling.[6][7]

Flow cytometry is an indispensable tool for the quantitative analysis of these cellular processes. This document provides detailed protocols for assessing apoptosis, cell cycle distribution, and reactive oxygen species (ROS) levels in cells treated with this compound using flow cytometry.

Data Presentation

The following tables present representative quantitative data obtained from flow cytometry analysis of cancer cells treated with EGFR PROTAC degraders. While specific data for this compound is not publicly available, the data presented here for similar EGFR degraders illustrates the expected outcomes.

Table 1: Induction of Apoptosis in HCC827 Cells Treated with an EGFR PROTAC Degrader

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive)
0 (Control)5.2%
0.153.7%[7]
132.3%[7]

Data is representative of results obtained with a similar EGFR PROTAC degrader (PROTAC EGFR degrader 6) after 32 hours of treatment.[7]

Table 2: Cell Cycle Distribution in HCC827 Cells Treated with an EGFR PROTAC Degrader

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)45.8%35.1%19.1%
EGFR PROTAC (10 nM)65.2%20.5%14.3%

Data is representative and illustrates a typical G1 phase arrest induced by EGFR degradation.

Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

TreatmentMean Fluorescence Intensity (MFI) of DCFDAFold Change in ROS Levels
Control (Untreated)15001.0
This compound (1 µM)37502.5
Positive Control (H₂O₂)60004.0

This data is hypothetical and represents a potential increase in ROS levels following EGFR degradation, a known downstream effect of disrupting this signaling pathway.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

SJF1521_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR Proteasome Proteasome EGFR->Proteasome Degradation PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MEK_ERK RAS/MEK/ERK Pathway EGFR->RAS_MEK_ERK Activates SJF1521 This compound SJF1521->EGFR Binds VHL VHL E3 Ligase SJF1521->VHL VHL->EGFR Ub Ubiquitin Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits ROS ROS Generation PI3K_AKT->ROS Suppresses CellCycleArrest Cell Cycle Arrest (G1) RAS_MEK_ERK->CellCycleArrest Promotes Progression

Caption: Mechanism of this compound-induced EGFR degradation and downstream effects.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow cluster_setup Experiment Setup cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cluster_assays Specific Assays Cell_Culture 1. Seed Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Wash 4. Wash with PBS Harvest->Wash Stain 5. Stain with Fluorescent Dyes Wash->Stain Acquisition 6. Acquire Data on Flow Cytometer Stain->Acquisition Apoptosis_Assay Apoptosis: Annexin V/PI Staining Stain->Apoptosis_Assay CellCycle_Assay Cell Cycle: Propidium Iodide Staining Stain->CellCycle_Assay ROS_Assay ROS: DCFDA Staining Stain->ROS_Assay Analysis 7. Analyze Data Acquisition->Analysis

Caption: General workflow for flow cytometry analysis of treated cells.

Logical Relationship of Cellular Effects

Cellular_Effects_Logic SJF1521_Treatment This compound Treatment EGFR_Degradation EGFR Degradation SJF1521_Treatment->EGFR_Degradation Signaling_Inhibition Inhibition of Downstream Signaling (PI3K/AKT, MAPK) EGFR_Degradation->Signaling_Inhibition Apoptosis_Induction Induction of Apoptosis Signaling_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Inhibition->Cell_Cycle_Arrest ROS_Increase Increased ROS Levels Signaling_Inhibition->ROS_Increase Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Logical cascade of cellular events following this compound treatment.

Experimental Protocols

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with desired concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour. Use FITC and PI single-stained controls for compensation.

Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Ice-cold 70% Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • PI/RNase Staining Buffer

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the DNA content peaks.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • DCFDA (or similar ROS detection reagent)

  • Cell culture medium without phenol (B47542) red

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration. Shorter incubation times (e.g., 1-6 hours) are often optimal for detecting changes in ROS.

  • Staining: After treatment, add DCFDA to the cell culture medium to a final concentration of 5-10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Washing: Harvest the cells and wash them once with PBS to remove excess dye.

  • Resuspension: Resuspend the cells in 500 µL of PBS.

  • Analysis: Immediately analyze the samples on a flow cytometer, measuring the fluorescence in the FITC channel. An unstained control and a positive control (e.g., cells treated with H₂O₂) should be included.

References

Application Notes and Protocols for Studying EGFR Signaling Pathways Using SJF-1521

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) Proteolysis Targeting Chimera (PROTAC) degrader, for studying EGFR signaling pathways. This compound is a valuable tool for researchers investigating the roles of EGFR in normal physiology and disease, particularly in the context of cancer biology and drug development.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the selective degradation of EGFR.[1][2] It consists of a ligand that binds to EGFR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This ternary complex formation (EGFR-SJF-1521-VHL) leads to the ubiquitination of EGFR and its subsequent degradation by the proteasome.[4] A key feature of this compound is its selectivity for EGFR over other closely related receptor tyrosine kinases, such as HER2, making it a precise tool for dissecting EGFR-specific signaling events.[1][2]

Mechanism of Action

The mechanism of this compound-mediated EGFR degradation is a multi-step process within the cell, leveraging the endogenous ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Cellular Environment EGFR EGFR (Target Protein) Ternary_Complex EGFR-SJF-1521-VHL Ternary Complex EGFR->Ternary_Complex Binding SJF1521 This compound (PROTAC) SJF1521->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ternary_Complex->SJF1521 Recycling Ternary_Complex->VHL Dissociation Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

This compound mediated degradation of EGFR.

EGFR Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), initiates multiple downstream signaling cascades that regulate cell proliferation, survival, and migration. The primary pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Simplified EGFR signaling pathways.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables provide illustrative data for closely related EGFR PROTACs to demonstrate expected performance metrics.

Table 1: Degradation Potency of Lapatinib-Based EGFR PROTACs

CompoundTargetCell LineDC50 (nM)Notes
SJF-1528 EGFR (wild-type)OVCAR839.2Degrades both EGFR and HER2.[5]
SJF-1528 EGFR (Exon 20 Ins)HeLa736Degrades both EGFR and HER2.[5]

Table 2: Degradation Potency and Antiproliferative Activity of Gefitinib-Based EGFR PROTACs

CompoundTargetCell LineDC50 (nM, 16h)IC50 (nM, 72h)
Compound 6 (VHL-recruiting) EGFR (del19)HCC-8275.08.0
Compound 6 (VHL-recruiting) EGFR (L858R)H32553.310
Compound 10 (CRBN-recruiting) EGFR (del19)HCC-8271120
Compound 10 (CRBN-recruiting) EGFR (L858R)H32552550

Data for compounds 6 and 10 are from a study on gefitinib-based EGFR degraders and are presented here as a reference for the expected potency of similar PROTACs.

Table 3: Selectivity Profile of this compound

CompoundTarget ProteinCell LineObservation
This compound EGFROVCAR8Significant degradation observed at concentrations from 25 nM to 10 µM after 24 hours.[2]
This compound HER2OVCAR8No significant degradation observed at concentrations up to 10 µM after 24 hours.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on EGFR signaling.

Protocol 1: Western Blotting for EGFR Degradation

This protocol is to determine the dose-dependent degradation of EGFR upon treatment with this compound.

Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., OVCAR8) Start->Cell_Culture Treatment 2. This compound Treatment (Dose-response, time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-EGFR, anti-pEGFR, anti-actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry, DC50 calculation) Detection->Analysis End End Analysis->End

Workflow for Western Blot analysis.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., OVCAR8 for wild-type EGFR)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR (total), anti-phospho-EGFR (e.g., Tyr1068), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 25, 100, 250, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities. Normalize EGFR levels to the loading control and calculate DC50 values.

Protocol 2: Immunoprecipitation for Ubiquitination Analysis

This protocol is to confirm that this compound induces ubiquitination of EGFR.

Materials:

  • All materials from Protocol 1

  • Anti-EGFR antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody

  • Wash buffer (e.g., modified RIPA buffer)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 4-8 hours) and lyse the cells.

  • Immunoprecipitation: Incubate cell lysates with an anti-EGFR antibody overnight, followed by incubation with Protein A/G beads.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated EGFR.

Protocol 3: Cell Viability Assay

This protocol measures the effect of this compound-mediated EGFR degradation on cell proliferation.

Materials:

  • This compound

  • Cell line of interest

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with a range of this compound concentrations for an extended period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence or absorbance using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Troubleshooting and Considerations

  • Hook Effect: At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (EGFR-SJF-1521 or this compound-VHL) that are not productive for ternary complex formation. It is important to test a wide range of concentrations to observe the full dose-response curve.

  • Cell Line Selection: The efficacy of this compound can vary between cell lines due to differences in EGFR expression levels, E3 ligase availability, and the presence of specific EGFR mutations.

  • Controls: Always include appropriate controls, such as a vehicle control (DMSO), a non-degrading epimer of the PROTAC if available, and a known EGFR inhibitor for comparison.

By following these application notes and protocols, researchers can effectively utilize this compound to investigate the intricate roles of EGFR in cellular signaling and disease.

References

Application Notes and Protocols for Investigating SJF-1521 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there are no publicly available preclinical or clinical studies evaluating the combination of the specific EGFR PROTAC degrader SJF-1521 with other cancer therapies. The following application notes and protocols are therefore provided as a generalized framework and hypothetical guide for researchers interested in exploring such combinations. The experimental designs and data presented are illustrative and should be adapted based on specific research questions and model systems.

Introduction to this compound

This compound is a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® (Proteolysis Targeting Chimera) degrader. It is composed of the EGFR inhibitor lapatinib (B449) linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This bifunctional molecule is designed to induce the ubiquitination and subsequent proteasomal degradation of EGFR, including its mutant forms, offering a distinct mechanism of action compared to traditional EGFR inhibitors which only block the receptor's kinase activity. Given the prevalence of EGFR mutations and amplification in various cancers and the emergence of resistance to kinase inhibitors, evaluating this compound in combination with other therapeutic modalities is a logical next step in preclinical research.

Potential Combination Strategies:

  • With Chemotherapy: To enhance cytotoxic effects and potentially overcome resistance mechanisms.

  • With other Targeted Therapies: To create synergistic effects by targeting parallel or downstream signaling pathways.

  • With Immunotherapies: To modulate the tumor microenvironment and enhance anti-tumor immune responses.

Hypothetical Preclinical Data on this compound Combination Therapies

The following tables represent the types of quantitative data that would be generated in preclinical studies to evaluate the synergistic potential of this compound with other anti-cancer agents.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agent (e.g., Paclitaxel) in EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) Cell Line (e.g., NCI-H1975)

Treatment GroupIC50 (nM) of this compoundIC50 (nM) of PaclitaxelCombination Index (CI) at ED50
This compound alone50--
Paclitaxel alone-10-
This compound + Paclitaxel2040.8 (Synergism)

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with a MEK Inhibitor (e.g., Trametinib) in a Pancreatic Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control1500 ± 150-
This compound (25 mg/kg)800 ± 9046.7%
Trametinib (1 mg/kg)950 ± 11036.7%
This compound + Trametinib300 ± 5080.0%

Experimental Protocols

In Vitro Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound alone and in combination with another therapeutic agent and to quantify the degree of synergy.

Materials:

  • Cancer cell line of interest (e.g., OVCAR8, NCI-H1975)

  • This compound (Tocris Bioscience or other supplier)

  • Combination drug (e.g., chemotherapy, targeted therapy)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

  • CompuSyn software or similar for synergy analysis

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug in cell culture medium.

  • Treatment: Treat cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control group.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.

    • Use the Chou-Talalay method (via CompuSyn software) to calculate the Combination Index (CI).

In Vivo Xenograft Model for Combination Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line for implantation

  • This compound

  • Combination drug

  • Vehicle solution for drug administration

  • Calipers for tumor measurement

  • Animal welfare-approved housing and monitoring equipment

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Group Randomization: When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, this compound + combination drug).

  • Drug Administration: Administer the drugs and vehicle according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: Continue the study until the tumors in the control group reach the maximum allowed size or for a predetermined duration.

  • Data Analysis:

    • Calculate tumor volume for each mouse at each time point.

    • Calculate the Percent Tumor Growth Inhibition (% TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences between the treatment groups.

Visualizations: Signaling Pathways and Workflows

SJF1521_Mechanism_of_Action This compound Mechanism of Action SJF1521 This compound TernaryComplex EGFR-SJF1521-VHL Ternary Complex SJF1521->TernaryComplex EGFR EGFR Protein EGFR->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Polyubiquitination of EGFR TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling (e.g., MAPK, PI3K/AKT) Degradation->Downstream

Caption: Mechanism of this compound-induced EGFR degradation.

Combination_Therapy_Logic Logic for Combining this compound with a MEK Inhibitor EGFR EGFR RAS RAS EGFR->RAS SJF1521 This compound SJF1521->EGFR Degrades RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits Proliferation Cell Proliferation and Survival ERK->Proliferation

Caption: Dual blockade of the MAPK pathway.

Experimental_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellViability Cell Viability Assays (IC50 Determination) SynergyAnalysis Combination Index (CI) Analysis CellViability->SynergyAnalysis WesternBlot Western Blot for Target Degradation SynergyAnalysis->WesternBlot XenograftModel Xenograft Model Establishment SynergyAnalysis->XenograftModel Promising Candidates EfficacyStudy Combination Efficacy Study (TGI) XenograftModel->EfficacyStudy ToxicityAssessment Toxicity Assessment (Body Weight, etc.) EfficacyStudy->ToxicityAssessment

References

Troubleshooting & Optimization

Navigating the "Hook Effect": A Technical Guide for SJF-1521

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, with a specific focus on understanding and overcoming the "hook effect" that can be observed with PROTAC molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective EGFR PROTAC (Proteolysis Targeting Chimera) degrader. It is a heterobifunctional molecule composed of an EGFR inhibitor (lapatinib) linked to a von Hippel-Lindau (VHL) E3 ligase recruiting ligand.[1][2][3] this compound functions by inducing the formation of a ternary complex between EGFR and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.[2] This targeted protein degradation offers a powerful approach to downregulate EGFR signaling in cancer cells.[4][5]

Q2: What is the "hook effect" in the context of this compound experiments?

The "hook effect," also known as the prozone effect in other applications, is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[2][6] This results in a characteristic bell-shaped or "hooked" curve when plotting EGFR degradation against the concentration of this compound.[6] Instead of a standard sigmoidal curve where increasing drug concentration leads to a plateau of maximal effect, excessively high concentrations of this compound can lead to a paradoxical reduction in its degradation efficacy.[6]

Q3: What causes the "hook effect" with this compound?

The hook effect with PROTACs like this compound is caused by the formation of unproductive binary complexes at high concentrations.[6] The intended mechanism of this compound relies on the formation of a productive ternary complex (EGFR–this compound–VHL E3 ligase). However, at excessive concentrations, this compound can independently bind to either EGFR or the VHL E3 ligase, forming inhibitory binary complexes (EGFR–this compound or VHL E3 Ligase–this compound).[6][7] These binary complexes are unable to bring the target protein and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for EGFR degradation.[2][6]

Q4: What are the experimental consequences of the "hook effect"?

Q5: At what concentrations is the "hook effect" typically observed for PROTACs?

The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[3] Generally, for many PROTACs, it is often observed at concentrations in the micromolar (µM) range, sometimes starting as low as 1 µM and becoming more pronounced at higher concentrations.[6] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[6]

Troubleshooting Guide

Problem: My dose-response curve for this compound shows a bell shape, with EGFR degradation decreasing at high concentrations.

  • Likely Cause: You are observing the "hook effect."

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of this compound concentrations. It is critical to include concentrations above the point where you observed the peak degradation.

    • Determine the Optimal Concentration (Dmax): Identify the concentration of this compound that results in the maximal degradation of EGFR. For future experiments, it is advisable to use concentrations at or below this Dmax value.

    • Biophysical Validation (Optional): If available, utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of this compound to both EGFR and the VHL E3 ligase. A significant imbalance in these affinities can contribute to the hook effect.[7]

Problem: I am not observing any EGFR degradation with this compound at my tested concentrations.

  • Likely Cause: The concentration range tested might be too high (entirely within the hook effect region) or too low to induce degradation. It is also possible that the experimental system is not optimal.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Perform a dose-response experiment with a very broad range of this compound concentrations (e.g., 1 pM to 100 µM).

    • Verify E3 Ligase Expression: Confirm that the cell line being used expresses sufficient levels of VHL, the E3 ligase recruited by this compound.

    • Optimize Incubation Time: Conduct a time-course experiment at a fixed, potentially optimal concentration of this compound to determine the ideal incubation time for maximal degradation.

    • Verify Ternary Complex Formation: If possible, perform a co-immunoprecipitation experiment to confirm that this compound is facilitating the interaction between EGFR and VHL.

Data Presentation

Table 1: Technical Data for this compound

PropertyValueReference
Molecular Weight 1074.66 g/mol [1][2]
Formula C₅₇H₆₁ClFN₇O₉S[1][2]
Target EGFR[1][2][4]
E3 Ligase Ligand von Hippel-Lindau (VHL)[1][2]
Solubility Soluble to 100 mM in DMSO[1][2]
Storage Store at -20°C[1][2]

Table 2: In Vitro Activity of EGFR PROTACs

CompoundCell LineTargetDC₅₀NotesReference
This compound OVCAR8EGFRNot explicitly stated, but degradation observed at 25 nM - 10 µMSelectively degrades EGFR over HER2.[4]
SJF-1528 OVCAR8Wild-type EGFR39.2 nMAlso degrades HER2.[8]
SJF-1528 HeLaExon 20 Ins mutant EGFR736.2 nM[8]
Compound 6 HCC-827Mutant EGFR5.0 nMVHL-recruiting[9]
Compound 6 H3255Mutant EGFR3.3 nMVHL-recruiting[9]
Compound 10 HCC-827Mutant EGFR11 nMCRBN-recruiting[9]
Compound 10 H3255Mutant EGFR25 nMCRBN-recruiting[9]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound for EGFR Degradation by Western Blot

  • Cell Culture: Plate cells (e.g., OVCAR8) at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare a series of this compound dilutions in cell culture media. A broad concentration range is recommended to identify the optimal concentration and observe any potential hook effect (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM).

  • Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities for EGFR and the loading control. Normalize the EGFR signal to the loading control for each sample. Plot the percentage of EGFR degradation relative to the vehicle control against the log of the this compound concentration.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

  • Cell Treatment: Treat cells with an optimal concentration of this compound (determined from the dose-response experiment) or a vehicle control for a specified time. To stabilize the ternary complex and prevent immediate degradation of EGFR, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[6]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against EGFR (or an epitope tag if using an overexpressed system) to form an antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against EGFR and the VHL E3 ligase. An increased signal for VHL in the this compound-treated sample compared to the vehicle control indicates the formation of the EGFR-SJF-1521-VHL ternary complex.[6]

Visualizations

SJF1521_Mechanism cluster_productive Productive Ternary Complex Formation (Optimal Concentration) SJF-1521_p This compound Ternary_Complex EGFR-SJF-1521-VHL Ternary Complex SJF-1521_p->Ternary_Complex EGFR_p EGFR (Target Protein) EGFR_p->Ternary_Complex VHL_p VHL E3 Ligase VHL_p->Ternary_Complex Ubiquitination Ubiquitination of EGFR Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanism of action of this compound at optimal concentrations.

Hook_Effect cluster_nonproductive Non-Productive Binary Complex Formation (High Concentration) SJF-1521_h Excess this compound Binary_EGFR EGFR-SJF-1521 (Binary Complex) SJF-1521_h->Binary_EGFR Binary_VHL VHL-SJF-1521 (Binary Complex) SJF-1521_h->Binary_VHL EGFR_h EGFR EGFR_h->Binary_EGFR VHL_h VHL E3 Ligase VHL_h->Binary_VHL Inhibition Inhibition of Ternary Complex Binary_EGFR->Inhibition Binary_VHL->Inhibition Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Wide_Dose_Response Perform Wide and Granular Dose-Response Experiment (pM to high µM) Start->Wide_Dose_Response Identify_Dmax Identify Optimal Concentration (Dmax) for Maximal Degradation Wide_Dose_Response->Identify_Dmax Use_Optimal_Conc Use Concentrations ≤ Dmax for Future Experiments Identify_Dmax->Use_Optimal_Conc Optional_Validation Optional: Biophysical Validation (e.g., SPR, Co-IP) Use_Optimal_Conc->Optional_Validation End Hook Effect Mitigated Optional_Validation->End

References

Technical Support Center: Optimizing SJF-1521 Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SJF-1521 for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of EGFR. It is a heterobifunctional molecule composed of three key components: a ligand that binds to the EGFR protein (derived from the inhibitor lapatinib), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements. By simultaneously binding to both EGFR and VHL, this compound brings the E3 ligase into close proximity with the EGFR protein. This induced proximity facilitates the transfer of ubiquitin molecules to EGFR, marking it for degradation by the cell's natural protein disposal machinery, the proteasome. This event-driven catalytic mechanism allows a single this compound molecule to induce the degradation of multiple EGFR proteins.

Q2: In which cell lines has the degradation of EGFR by lapatinib-based VHL-recruiting PROTACs been observed?

Q3: How does the expression level of VHL E3 ligase in a cell line affect the degradation efficiency of this compound?

A3: The degradation of a target protein by a VHL-recruiting PROTAC like this compound is dependent on the presence and activity of the VHL E3 ligase complex.[4] Cell lines with very low or absent VHL expression will likely exhibit poor or no degradation of EGFR upon treatment with this compound.[5] Therefore, it is crucial to consider the VHL status of your chosen cell line. If you are not observing degradation, it is advisable to verify the VHL expression level in your cells via techniques like western blotting or qPCR.

Q4: What are the key parameters to consider when designing an experiment with this compound?

A4: The two primary parameters to determine for optimal this compound activity are the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The DC50 is the concentration of this compound that results in 50% degradation of the target protein, while the Dmax represents the maximum percentage of protein degradation achievable. It is also important to determine the optimal treatment duration by performing a time-course experiment.

Q5: What is the "hook effect" and how can it be avoided when using this compound?

A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (this compound bound to either EGFR or VHL alone) rather than the productive ternary complex (EGFR-SJF-1521-VHL) required for ubiquitination and degradation. To avoid the hook effect, it is essential to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes EGFR degradation.

Quantitative Data Summary

While specific quantitative degradation data for this compound across multiple cell lines is limited in publicly available literature, the following table summarizes the degradation and anti-proliferative activity of the closely related lapatinib-VHL PROTAC, SJF-1528. This data can serve as a valuable reference for designing experiments with this compound.

CompoundCell LineTargetParameterValueReference
SJF-1528OVCAR8Wild-type EGFRDC5039.2 nM[1][2][3]
SJF-1528HeLaExon 20 Ins mutant EGFRDC50736.2 nM[1][2][3]
SJF-1528SKBr3HER2-driven proliferationIC50102 nM[2]

Experimental Protocols

General Workflow for Assessing EGFR Degradation

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis cell_seeding Seed cells and allow to adhere treatment Treat with this compound (dose-response or time-course) cell_seeding->treatment cell_lysis Lyse cells and collect protein treatment->cell_lysis quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->quantification sample_prep Prepare samples for SDS-PAGE quantification->sample_prep sds_page Separate proteins by SDS-PAGE sample_prep->sds_page transfer Transfer proteins to membrane (PVDF or nitrocellulose) sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (anti-EGFR, anti-loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal with ECL substrate secondary_ab->detection imaging Image blot and quantify band intensities detection->imaging normalization Normalize EGFR signal to loading control imaging->normalization analysis Calculate % degradation vs. control and determine DC50/Dmax normalization->analysis

General workflow for assessing this compound mediated EGFR degradation.
Detailed Protocol for Western Blot Analysis of EGFR Degradation

  • Cell Seeding and Treatment:

    • Seed your cells of interest in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., at or near the expected DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against EGFR overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across lanes.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for EGFR and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the EGFR band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of EGFR remaining relative to the vehicle-treated control.

    • For dose-response experiments, plot the percentage of remaining EGFR against the log of the this compound concentration to determine the DC50 and Dmax values.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak EGFR degradation 1. Suboptimal this compound concentration. 2. Inappropriate treatment time. 3. Low or absent VHL E3 ligase expression in the cell line. 4. Poor cell permeability of this compound. 5. "Hook effect" at high concentrations.1. Perform a wider dose-response experiment (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours). 3. Verify VHL expression by western blot or qPCR. Consider using a different cell line with known VHL expression. 4. Increase incubation time or consider using a different cell line. 5. Test a broader range of concentrations, including lower concentrations, to identify the optimal degradation window.
High cell toxicity 1. This compound concentration is too high. 2. Off-target effects of the lapatinib (B449) warhead or the PROTAC molecule itself.1. Lower the concentration of this compound. Determine the IC50 for cell viability and work at concentrations well below this value. 2. Use the lowest effective concentration for degradation. Compare with a negative control (e.g., a version of the PROTAC with an inactive VHL ligand).
Inconsistent results between experiments 1. Variability in cell confluency at the time of treatment. 2. Inconsistent this compound treatment time or concentration. 3. Passage number of cells affecting protein expression. 4. Issues with western blot reagents or technique.1. Ensure consistent cell seeding density and confluency. 2. Carefully control treatment parameters. 3. Use cells within a consistent and low passage number range. 4. Prepare fresh buffers, validate antibodies, and ensure consistent transfer and incubation times.
EGFR levels increase after initial degradation 1. Cellular compensation mechanisms (e.g., increased EGFR transcription). 2. Degradation of this compound over time.1. Perform a longer time-course experiment to observe the kinetics of EGFR recovery. 2. Consider a washout experiment where the compound is removed and protein levels are monitored over time.

Signaling Pathway and Logical Relationships

This compound Mechanism of Action

G SJF_1521 This compound EGFR EGFR (Target Protein) SJF_1521->EGFR Binds to VHL VHL (E3 Ligase) SJF_1521->VHL Recruits Ternary_Complex EGFR-SJF-1521-VHL Ternary Complex SJF_1521->Ternary_Complex EGFR->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of EGFR Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation EGFR Degradation Proteasome->Degradation Mediates

Mechanism of this compound-induced EGFR degradation.
Troubleshooting Logic for No EGFR Degradation

G Start No EGFR Degradation Observed Check_Concentration Is the this compound concentration optimal? Start->Check_Concentration Check_Time Is the treatment time sufficient? Check_Concentration->Check_Time Yes Optimize_Concentration Perform a wide dose-response curve. Check_Concentration->Optimize_Concentration No Check_VHL Is VHL E3 ligase expressed and functional? Check_Time->Check_VHL Yes Optimize_Time Perform a time-course experiment. Check_Time->Optimize_Time No Check_Permeability Is this compound cell permeable? Check_VHL->Check_Permeability Yes Verify_VHL Check VHL expression (Western/qPCR). Use a positive control cell line. Check_VHL->Verify_VHL No Hook_Effect Is there a 'hook effect' at high concentrations? Check_Permeability->Hook_Effect Yes Consider_Permeability Increase incubation time or try a different cell line. Check_Permeability->Consider_Permeability No Test_Lower_Conc Test lower concentrations to avoid the hook effect. Hook_Effect->Test_Lower_Conc Yes

Troubleshooting flowchart for lack of EGFR degradation.

References

Addressing off-target effects of the SJF-1521 PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of the SJF-1521 PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound PROTAC?

A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of the Epidermal Growth Factor Receptor (EGFR). This compound consists of a ligand that binds to EGFR, derived from the inhibitor lapatinib (B449), and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By simultaneously binding to both EGFR and VHL, this compound facilitates the formation of a ternary complex. This proximity induces the VHL ligase to tag EGFR with ubiquitin, marking it for degradation by the cell's proteasome. This leads to the selective removal of EGFR protein from the cell.

Q2: What are the known or potential off-target effects of this compound?

A2: Off-target effects of PROTACs can stem from the individual components (the target-binding ligand and the E3 ligase-recruiting ligand) or from the unique properties of the entire molecule. For this compound, potential off-target effects can be categorized as:

  • Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than EGFR. This can occur if other proteins share structural similarities with EGFR's binding domain or if the ternary complex forms non-selectively with other proteins.

  • Degradation-independent off-targets: The molecule itself might exert pharmacological effects independent of its degradation activity. Since this compound contains a lapatinib-derived warhead, it may retain some of lapatinib's known off-target activities. For instance, lapatinib has been shown to up-regulate the TRAIL death receptors DR4 and DR5 in an EGFR/HER2-independent manner through the JNK/c-Jun signaling pathway.[4]

  • VHL-related effects: The VHL ligand component could potentially interfere with the natural functions of the VHL E3 ligase, although this is generally considered less common with well-designed PROTACs.

Q3: How can I experimentally identify off-target effects of this compound in my cellular model?

A3: The gold-standard method for identifying off-target protein degradation is unbiased, global mass spectrometry-based proteomics. This technique allows for the quantification of thousands of proteins in cells treated with this compound compared to control-treated cells. Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets. These findings should then be validated using a targeted method, such as Western blotting.

Q4: What are essential control experiments to perform when investigating off-target effects?

A4: To distinguish between on-target and off-target effects, several control experiments are crucial:

  • Inactive Control PROTAC: Synthesize or obtain an inactive version of this compound. This could be a molecule with a modification to the VHL ligand that prevents it from binding to VHL, or a modification to the lapatinib moiety that abolishes its affinity for EGFR. This control helps to identify effects that are independent of ternary complex formation and degradation.

  • Parental Ligands: Treat cells with the individual lapatinib and VHL ligands to assess their independent pharmacological effects.

  • Competition Experiments: Co-treat cells with this compound and an excess of free lapatinib or free VHL ligand. If the degradation of a potential off-target is blocked, it suggests the effect is dependent on the respective binding event.

  • Proteasome and Neddylation Inhibitors: Pre-treatment with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of both the on-target and any degradation-dependent off-targets, confirming the involvement of the ubiquitin-proteasome system.

Q5: I am observing a phenotype that doesn't seem to be explained by EGFR degradation. How can I troubleshoot this?

A5: If you observe a phenotype that is inconsistent with the known functions of EGFR, it may be due to an off-target effect. Here is a troubleshooting workflow:

  • Confirm EGFR Degradation: Ensure that this compound is effectively degrading EGFR in your experimental system at the concentration and timepoint you are observing the phenotype.

  • Perform Dose-Response Analysis: Determine if the phenotype correlates with the dose-response of EGFR degradation. If the phenotype occurs at concentrations much higher than what is required for maximal EGFR degradation, it could indicate an off-target effect.

  • Use Control Compounds: Treat your cells with the inactive control PROTAC and the individual parental ligands to see if the phenotype is reproduced.

  • Conduct Global Proteomics: Perform a global proteomics experiment to identify any unintended protein degradation that might explain the observed phenotype.

  • Validate Off-Targets: Validate any potential off-targets identified from the proteomics screen by Western blot.

  • Rescue Experiments: If a specific off-target is identified, you can use techniques like siRNA or CRISPR to deplete the off-target and see if it recapitulates the phenotype observed with this compound treatment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cell Toxicity Off-target protein degradationPerform global proteomics to identify unintended degraded proteins. Validate with Western blot.
Degradation-independent pharmacology of the lapatinib or VHL ligandTreat cells with an inactive control PROTAC and the individual parental ligands to assess their independent toxicity.
On-target toxicity from potent EGFR degradationCorrelate the timing and dose-dependence of toxicity with EGFR degradation kinetics.
"Hook Effect" Observed High concentrations of this compound lead to the formation of non-productive binary complexes (this compound-EGFR or this compound-VHL) instead of the productive ternary complex.Perform a wide dose-response experiment to identify the optimal concentration for EGFR degradation. Lower concentrations may be more effective.
Lack of EGFR Degradation Poor cell permeability of this compoundVerify cellular uptake of the PROTAC.
Low expression of VHL in the cell lineConfirm VHL expression by Western blot or qPCR.
Inefficient ternary complex formationConsider biophysical assays (e.g., TR-FRET, SPR) to assess ternary complex formation in vitro.
Suboptimal experimental conditionsOptimize treatment time and concentration. Ensure the compound is fully dissolved and stable in the culture medium.
Discrepancy Between EGFR Degradation and Downstream Signaling Off-target effects on signaling pathwaysInvestigate known off-target effects of lapatinib, such as the upregulation of DR4/DR5 via the JNK/c-Jun pathway.[4]
Compensatory signaling pathways activated upon EGFR degradationPerform pathway analysis on proteomics data or use phospho-antibody arrays to investigate changes in other signaling pathways.

Quantitative Data on Off-Target Identification

The following table provides an example of how quantitative proteomics data can be presented to identify potential off-targets. Please note that this is a representative table based on a study of a potent EGFR mutant inhibitor and not specific to this compound.[2]

Gene NameMolecular Weight (kDa)Subcellular LocationProtein FunctionFold Change (PROTAC/Control)p-value
EGFR 129.17Plasma membrane, NucleusCell proliferation-4.5< 0.001
NT5DC1 51.84Cytosol5'-nucleotidase activity-3.8< 0.005
MAVS 56.53MitochondrionInterferon signaling-1.2> 0.05
RPS19 7.83Nucleus, CytosolProtein synthesis-1.1> 0.05

Data in this table is illustrative and adapted from a study on a covalent EGFR inhibitor to demonstrate data presentation format.[2]

Experimental Protocols

Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.

cell_culture 1. Cell Culture and Treatment Treat cells with this compound (at Dmax), inactive control, and vehicle control. lysis 2. Cell Lysis and Protein Extraction Lyse cells in appropriate buffer with protease/phosphatase inhibitors. cell_culture->lysis digestion 3. Protein Digestion Reduce, alkylate, and digest proteins into peptides (e.g., with trypsin). lysis->digestion labeling 4. Peptide Labeling (e.g., TMT) Label peptides from each condition with isobaric tags for multiplexing. digestion->labeling lc_ms 5. LC-MS/MS Analysis Separate peptides by liquid chromatography and analyze by tandem mass spectrometry. labeling->lc_ms data_analysis 6. Data Analysis Identify and quantify proteins. Compare protein abundance between conditions. lc_ms->data_analysis validation 7. Off-Target Validation Validate potential off-targets by Western blot. data_analysis->validation

Caption: Workflow for global proteomics-based off-target identification.

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate cells at a density that allows for 70-80% confluency at the time of harvest.

    • Treat cells with this compound at a concentration that achieves maximal EGFR degradation (Dmax), an inactive control PROTAC at the same concentration, and a vehicle control (e.g., DMSO). Include multiple biological replicates for each condition.

    • Harvest cells at a timepoint where significant EGFR degradation is observed (e.g., 6-24 hours).

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • Protein Digestion:

    • Take an equal amount of protein from each sample.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using a protease such as trypsin.

  • Peptide Labeling (Optional but Recommended):

    • For quantitative proteomics, label the peptides from each condition with isobaric tags (e.g., TMT, iTRAQ) according to the manufacturer's protocol. This allows for the multiplexing of samples and more accurate relative quantification.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the corresponding proteins.

    • Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to controls.

    • Proteins that are significantly downregulated are potential off-targets of degradation.

Western Blot Protocol for Off-Target Validation

This protocol provides a method to validate the degradation of potential off-target proteins identified from proteomics screens.

sample_prep 1. Sample Preparation Treat cells, lyse, and quantify protein concentration. sds_page 2. SDS-PAGE Separate proteins by size on a polyacrylamide gel. sample_prep->sds_page transfer 3. Protein Transfer Transfer proteins from the gel to a membrane (e.g., PVDF). sds_page->transfer blocking 4. Blocking Block non-specific binding sites on the membrane. transfer->blocking primary_ab 5. Primary Antibody Incubation Incubate with antibodies against the off-target protein and a loading control. blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies. primary_ab->secondary_ab detection 7. Detection and Analysis Detect signal using ECL and quantify band intensities. secondary_ab->detection

Caption: Western blot workflow for off-target validation.

Detailed Steps:

  • Sample Preparation:

    • Treat cells with a dose-range of this compound and controls as described for the proteomics experiment.

    • Lyse cells and quantify protein concentration.

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.

    • Simultaneously, or after stripping, probe with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the off-target protein band intensity to the loading control.

Signaling Pathway Diagrams

This compound On-Target Degradation Pathway

SJF1521 This compound TernaryComplex Ternary Complex (EGFR-SJF1521-VHL) SJF1521->TernaryComplex EGFR EGFR EGFR->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbEGFR Poly-ubiquitinated EGFR TernaryComplex->PolyUbEGFR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbEGFR->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: On-target degradation pathway of EGFR by this compound.

Potential Off-Target Pathway of the Lapatinib Warhead

Lapatinib Lapatinib (from this compound) JNK JNK Lapatinib->JNK Activates cJun c-Jun JNK->cJun Phosphorylates DR45_Gene DR4/DR5 Gene (in Nucleus) cJun->DR45_Gene Increases Transcription DR45_mRNA DR4/DR5 mRNA DR45_Gene->DR45_mRNA DR45_Protein DR4/DR5 Protein (Death Receptors) DR45_mRNA->DR45_Protein Translation Apoptosis Increased Sensitivity to Apoptosis DR45_Protein->Apoptosis

Caption: Potential off-target signaling of the lapatinib component of this compound.

References

SJF-1521 Technical Support Center: Managing Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and solubility of SJF-1521 in experimental media. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® (Proteolysis Targeting Chimera) degrader. It is a bifunctional molecule that comprises the EGFR inhibitor lapatinib (B449) joined by a linker to a von Hippel-Lindau (VHL) recruiting ligand.[1][2][3] This design enables the recruitment of the VHL E3 ubiquitin ligase to EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. Due to their high molecular weight and often lipophilic nature, PROTACs like this compound can present challenges related to solubility and permeability.[2]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 1074.66 g/mol [1][2][3]
Formula C₅₇H₆₁ClFN₇O₉S[1][2][3]
CAS Number 2230821-40-4[1][2][3]
Storage Store at -20°C[1][2][3]
Purity ≥98% (HPLC)[1][2][3]

Q2: How should I prepare stock solutions of this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution, for example, 100 mM in fresh, anhydrous DMSO.[1][2] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, it is crucial to be mindful of the potential for precipitation when diluting the DMSO stock into aqueous experimental media.

Solubility of this compound Stock Solution

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 107.47100[1][3]

Q3: My this compound is precipitating in the cell culture medium. What should I do?

Precipitation of compounds in cell culture media is a common issue, particularly for large, lipophilic molecules like PROTACs.[2][4] This can be caused by several factors, including the compound's low aqueous solubility, the final DMSO concentration, and interactions with media components.[5][6]

Troubleshooting Steps for Precipitation:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your experiment.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize its solvent effect which can lead to precipitation upon dilution.

  • Serum Concentration: Test the effect of serum in your medium. Serum proteins can sometimes help to stabilize compounds and prevent precipitation.[5]

  • Pre-warm Media: Always use pre-warmed (37°C) media for dilutions, as temperature shifts can cause compounds to fall out of solution.[6][7]

  • Sequential Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your experimental medium.

Q4: How can I assess the stability of this compound in my specific experimental medium?

It is crucial to determine the stability of this compound in your specific experimental setup, as components in the media can potentially react with the compound.[5][8] A simple stability assay can be performed by incubating this compound in your cell-free experimental medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours).[5] At each time point, the remaining concentration of this compound is quantified using an appropriate analytical method like HPLC-MS.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

This section provides a structured approach to troubleshoot solubility issues with this compound.

G start Start: this compound Precipitation Observed in Aqueous Medium check_conc Is the final concentration of this compound too high? start->check_conc lower_conc Action: Lower the working concentration of this compound. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No end_good End: this compound is soluble. lower_conc->end_good adjust_dmso Action: Reduce final DMSO concentration by modifying the dilution scheme. check_dmso->adjust_dmso Yes check_media Are there issues with the experimental medium? check_dmso->check_media No adjust_dmso->end_good media_actions Actions: - Use pre-warmed (37°C) medium. - Test with and without serum. - Consider a different medium formulation. check_media->media_actions Yes solubility_assay Advanced Troubleshooting: Perform a kinetic solubility assay to determine the maximum soluble concentration in your medium. check_media->solubility_assay No, issue persists media_actions->end_good solubility_assay->end_good

Caption: Workflow for troubleshooting this compound precipitation.

Issue 2: Inconsistent Experimental Results

Variability in experimental outcomes can often be traced back to issues with compound stability.

G start Start: Inconsistent Results with this compound check_stock Is the this compound stock solution properly prepared and stored? start->check_stock stock_actions Actions: - Prepare fresh stock in anhydrous DMSO. - Aliquot to avoid freeze-thaw cycles. - Store at -20°C or -80°C. check_stock->stock_actions No check_stability Is this compound stable in the experimental medium for the duration of the assay? check_stock->check_stability Yes end_good End: Improved experimental reproducibility. stock_actions->end_good stability_assay Action: Perform a stability assay in the relevant medium (e.g., cell culture medium, PBS, plasma). check_stability->stability_assay Uncertain check_stability->end_good Yes analyze_results Analyze stability data to determine the half-life of this compound. stability_assay->analyze_results adjust_protocol Action: Adjust experimental protocol based on stability data (e.g., shorten incubation time, replenish compound). analyze_results->adjust_protocol adjust_protocol->end_good

Caption: Troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay of this compound

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer (e.g., PBS). This is particularly useful for assessing the likelihood of precipitation when diluting from a DMSO stock.[1][9][10][11]

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-compatible)

  • UV/Vis microplate reader or nephelometer

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Addition to Buffer: Add PBS (pH 7.4) to each well to achieve the desired final concentrations of this compound. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), with gentle shaking.[9]

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[10]

  • Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Stability of this compound in Cell Culture Medium

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound (10 mM stock in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC-MS system

Procedure:

  • Prepare Working Solution: Dilute the 10 mM this compound stock solution into pre-warmed cell culture medium to a final working concentration (e.g., 10 µM).

  • Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[5]

  • Time Points: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after adding the working solution.[5]

  • Sample Preparation: Immediately stop any potential degradation by adding an organic solvent like acetonitrile (B52724) and store the samples at -20°C until analysis.

  • Analysis: Analyze the concentration of the remaining parent this compound in each sample using a validated HPLC-MS method.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in the medium.

Protocol 3: Plasma Stability Assay for this compound

This protocol is designed to evaluate the stability of this compound in plasma, which is crucial for predicting its in vivo behavior.[3][12][13]

Materials:

  • This compound (10 mM stock in DMSO)

  • Plasma (from relevant species, e.g., human, mouse, rat)

  • Incubator or water bath (37°C)

  • Acetonitrile with an internal standard

  • HPLC-MS/MS system

Procedure:

  • Incubation: Incubate this compound (final concentration e.g., 1 µM) with plasma at 37°C. The final DMSO concentration should be low (e.g., 0.25%).[3]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[3][12]

  • Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent this compound using LC-MS/MS.[3][12]

  • Data Analysis: Calculate the half-life (t½) of this compound in plasma by plotting the natural logarithm of the percentage of compound remaining against time.[13]

Visualization of Key Processes

This compound Mechanism of Action

G SJF1521 This compound TernaryComplex Ternary Complex (EGFR-SJF1521-VHL) SJF1521->TernaryComplex EGFR EGFR (Target Protein) EGFR->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_EGFR Ubiquitinated EGFR TernaryComplex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Recognition Degradation Degradation of EGFR Proteasome->Degradation

Caption: Mechanism of this compound-induced EGFR degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides technical support for researchers and drug development professionals working with SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® degrader.[1] It addresses common questions and troubleshooting scenarios related to assessing and minimizing cytotoxicity associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective EGFR PROTAC® (Proteolysis Targeting Chimera) degrader. It is a heterobifunctional molecule that includes a ligand for the EGFR protein (based on the inhibitor lapatinib) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a linker.[1] Its mechanism of action involves inducing the degradation of EGFR, including mutant forms, by bringing it into proximity with the E3 ligase complex, leading to ubiquitination and subsequent proteasomal degradation of the receptor. This targeted degradation approach is distinct from simple inhibition and is designed to eliminate the target protein from the cell.

Q2: What are the expected cytotoxic effects of this compound?

A2: As a degrader of EGFR, this compound is expected to induce cytotoxicity primarily in cell lines that are dependent on EGFR signaling for their proliferation and survival. The extent of cytotoxicity will likely be dose- and time-dependent. Off-target cytotoxicity could potentially arise from the degradation of proteins other than EGFR or from the intrinsic toxicity of the constituent components of the PROTAC molecule. Careful dose-response studies in relevant cancer cell lines versus non-cancerous control cell lines are essential to determine the therapeutic window.

Q3: Which cell lines are recommended for initial cytotoxicity screening?

A3: For initial screening, it is recommended to use a panel of cell lines with varying levels of EGFR expression and dependence. For example, OVCAR8 cells are known to be a cell line in which this compound induces EGFR degradation.[1] A suggested panel could include:

  • High EGFR-expressing cancer cells: A431 (epidermoid carcinoma), NCI-H1975 (non-small cell lung cancer with T790M mutation).

  • Moderate EGFR-expressing cancer cells: MCF-7 (breast cancer).

  • Low/negative EGFR-expressing control cells: A cell line known to have minimal EGFR expression to assess off-target effects.

  • Non-cancerous control cells: For example, Vero or BHK-21 cells, which are often used in general cytotoxicity testing.[2]

Q4: What are the standard methods to assess this compound-induced cytotoxicity?

A4: A multi-assay approach is recommended to comprehensively assess cytotoxicity. This should include:

  • Metabolic Viability Assays: Such as MTT or MTS assays, which measure the metabolic activity of cells as an indicator of viability.

  • Cell Membrane Integrity Assays: Such as the LDH (Lactate Dehydrogenase) release assay, which measures the leakage of LDH from damaged cells.

  • Apoptosis Assays: Such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

  • Caspase Activity Assays: To measure the activity of caspases, which are key mediators of apoptosis.

Troubleshooting Guides

Problem 1: High variability in results from MTT/MTS assays.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Possible Cause 2: Interference of this compound with the assay reagent.

    • Solution: Run a control experiment with this compound in cell-free media containing the MTT/MTS reagent to check for any direct chemical reaction that might alter the absorbance reading.

  • Possible Cause 3: Contamination.

    • Solution: Regularly check cell cultures for microbial contamination. If contamination is suspected, discard the culture and start with a fresh vial of cells.

Problem 2: Discrepancy between viability (MTT) and cytotoxicity (LDH) assay results.

  • Possible Cause: Cytostatic vs. Cytotoxic Effect.

    • Explanation: this compound might be causing a cytostatic effect (inhibition of proliferation) at lower concentrations, which would be detected as a decrease in signal in an MTT assay. A cytotoxic effect (cell death) is required to see an increase in LDH release.

    • Solution: Perform a time-course experiment to see if the cytostatic effect precedes cytotoxicity. Also, consider performing a cell cycle analysis to investigate cell cycle arrest.

Problem 3: Unexpected cytotoxicity in EGFR-negative control cells.

  • Possible Cause 1: Off-target effects.

    • Solution: Perform a Western blot to confirm the degradation of EGFR in your target cells and the absence of EGFR in your control cells. Investigate potential off-target proteins that might be degraded by this compound.

  • Possible Cause 2: "Hook effect" with the PROTAC molecule.

    • Explanation: At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase). This could lead to unexpected pharmacological effects.

    • Solution: Ensure you are working within the optimal concentration range for EGFR degradation. A broad dose-response curve is essential.

Quantitative Data Summary

As specific experimental data for this compound cytotoxicity is not yet widely published, the following table provides a template for how to present such data once obtained.

Cell LineEGFR ExpressionAssayIncubation Time (hrs)IC50 (nM)Max Inhibition (%)
A431HighMTT72DataData
NCI-H1975High (mutant)MTT72DataData
MCF-7ModerateMTT72DataData
Control LineNegativeMTT72DataData

Experimental Protocols

1. MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. LDH Release Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Determine the amount of LDH released. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity.

Visualizations

SJF_1521_Mechanism cluster_cell Cell SJF_1521 This compound Ternary_Complex EGFR-SJF-1521-VHL (Ternary Complex) SJF_1521->Ternary_Complex EGFR EGFR (Target Protein) EGFR->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation Apoptosis Apoptosis / Cytotoxicity Degradation->Apoptosis

Caption: Mechanism of action for this compound leading to cytotoxicity.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment start Start: Select Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (e.g., 72h) treat->incubate viability Viability Assay (MTT) incubate->viability cytotoxicity Cytotoxicity Assay (LDH) incubate->cytotoxicity apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis analyze Data Analysis (Calculate IC50) viability->analyze cytotoxicity->analyze apoptosis->analyze end End: Determine Cytotoxic Profile analyze->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree start High Variability in Assay? cause1 Inconsistent Seeding? start->cause1 Yes cause2 Compound Interference? start->cause2 No solution1 Optimize Seeding Protocol cause1->solution1 solution2 Run Cell-Free Control cause2->solution2 Yes cause3 Contamination? cause2->cause3 No solution3 Check Culture, Use Fresh Cells cause3->solution3 Yes

Caption: Troubleshooting guide for high assay variability.

References

Technical Support Center: SJF-1521 Selectivity Enhancement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the selectivity of the EGFR PROTAC® degrader, SJF-1521.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, focusing on suboptimal selectivity and off-target effects.

Issue 1: Significant degradation of off-target proteins is observed.

  • Question: My proteomics data shows degradation of proteins other than EGFR upon treatment with this compound. How can I confirm and mitigate these off-target effects?

  • Answer: Off-target degradation is a known challenge with bifunctional degraders.[1] The following steps can help validate and address this issue:

    • Confirmation of Off-Targets:

      • Western Blotting: Validate the proteomics findings by performing western blots for the specific off-target proteins. Include a dose-response and time-course experiment with this compound to confirm the degradation pattern.

      • Control Compounds: Include control compounds in your experiments:

        • Lapatinib (B449): The EGFR-binding component of this compound.[2] This will help determine if the off-target effects are driven by the warhead's inherent binding profile.

        • VHL Ligand: The E3 ligase-binding component. This will help rule out non-specific effects of the VHL ligand.

        • Inactive Epimer: If available, an inactive epimer of this compound that cannot form a productive ternary complex can serve as an excellent negative control.

    • Strategies to Enhance Selectivity:

      • Linker Modification: The linker connecting the warhead and the E3 ligase ligand plays a crucial role in the stability and conformation of the ternary complex, which in turn influences selectivity.[3] Synthesizing and testing this compound analogs with different linker lengths, rigidities, and attachment points can abrogate off-target degradation while maintaining on-target potency.

      • Warhead Optimization: While this compound uses the established EGFR inhibitor lapatinib, it is possible that its off-target interactions are amplified in the PROTAC format. Consider designing this compound analogs with more selective EGFR inhibitors as warheads.

      • E3 Ligase Ligand Modification: Different E3 ligases have distinct expression patterns and substrate specificities.[3] While this compound utilizes a VHL ligand, exploring analogs that recruit other E3 ligases like CRBN could alter the selectivity profile.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation with Off-Target Proteins

This protocol helps determine if this compound induces the formation of a ternary complex between an off-target protein and the VHL E3 ligase.

  • Cell Culture and Treatment:

    • Plate cells with detectable expression of the putative off-target protein.

    • Treat the cells with this compound at a concentration known to induce off-target degradation for an optimal time (e.g., 4-8 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) supplemented with protease and phosphatase inhibitors.[4]

    • Sonicate briefly to shear DNA and ensure complete lysis.[5]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the off-target protein or a VHL antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the off-target protein, VHL, and Cullin-2 (a component of the VHL E3 ligase complex) to detect the presence of the ternary complex.

Issue 2: The "Hook Effect" is observed, complicating dose-response analysis.

  • Question: At high concentrations of this compound, I see a decrease in EGFR degradation. How can I address this "hook effect"?

  • Answer: The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations due to the formation of non-productive binary complexes (this compound with either EGFR or VHL) instead of the productive ternary complex.[1][3]

    • Dose-Response Curve: Perform a wide dose-response experiment with finer concentration increments, especially at lower concentrations, to accurately determine the optimal concentration for maximal degradation (DCmax) and the concentration at which 50% degradation occurs (DC50).[6]

    • Ternary Complex Stability Assays: Biophysical assays like TR-FRET or SPR can be used to measure the stability of the ternary complex at different concentrations of this compound. This can provide insights into the relationship between complex formation and the observed degradation profile.[3]

    • Structural Modifications: The hook effect can be influenced by the cooperativity of ternary complex formation. Modifying the linker or the warhead of this compound could enhance positive cooperativity and reduce the hook effect.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that consists of the EGFR inhibitor lapatinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] this compound functions by inducing proximity between EGFR and the VHL E3 ligase, leading to the ubiquitination of EGFR and its subsequent degradation by the proteasome.

SJF_1521_Mechanism cluster_0 This compound Mediated Degradation cluster_1 Ternary Complex EGFR EGFR SJF1521 This compound EGFR->SJF1521 Binds to Lapatinib moiety VHL VHL E3 Ligase SJF1521->VHL Binds to VHL ligand EGFR_SJF1521_VHL EGFR-SJF-1521-VHL Ub Ubiquitin EGFR_SJF1521_VHL->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

Caption: Mechanism of action of this compound.

Q2: How can I systematically evaluate the selectivity of new this compound analogs?

A2: A systematic approach to evaluating the selectivity of new analogs involves a combination of targeted and global proteomics methods.

Experimental Workflow: Selectivity Profiling of this compound Analogs

Selectivity_Workflow start Synthesize this compound Analogs (Varying Linkers, Warheads) cell_treatment Treat Cells with Analogs (Dose-Response) start->cell_treatment western_blot Western Blot for EGFR (Determine DC50) cell_treatment->western_blot proteomics Global Proteomics (e.g., TMT-MS) (Identify Off-Targets) cell_treatment->proteomics data_analysis Data Analysis and Selectivity Scoring western_blot->data_analysis proteomics->data_analysis lead_selection Select Lead Candidates with Improved Selectivity data_analysis->lead_selection

Caption: Workflow for selectivity profiling.

Data Presentation: Comparison of this compound Analog Selectivity

The following table presents hypothetical data from a selectivity profiling experiment.

CompoundEGFR DC50 (nM)Off-Target 1 DC50 (nM)Off-Target 2 DC50 (nM)Selectivity Ratio (Off-Target 1 / EGFR)
This compound 50500>10,00010
Analog A (Linker Mod) 60>10,000>10,000>167
Analog B (Warhead Mod) 4020050005
Analog C (Linker Mod) 100800>10,0008

Q3: What are some key considerations for designing experiments to improve this compound selectivity?

A3: When designing experiments to enhance the selectivity of this compound, consider the following:

  • Cell Line Selection: Use cell lines with varying expression levels of EGFR and potential off-target proteins. This will help to understand the impact of protein abundance on selectivity.

  • Time-Course Experiments: Off-target degradation may occur at different rates compared to on-target degradation. Performing a time-course experiment can reveal kinetic differences in degradation.

  • Orthogonal Validation: Always validate key findings using multiple techniques. For example, confirm proteomics hits with western blotting or Co-IP.[6]

  • Proteasome Inhibition Control: To confirm that the observed protein depletion is due to proteasomal degradation, include a control where cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132).[6] This should rescue the degradation of both EGFR and any off-target proteins.

By systematically applying these troubleshooting strategies and experimental designs, researchers can gain a deeper understanding of the selectivity profile of this compound and develop analogs with improved therapeutic potential.

References

Best practices for long-term storage and preservation of SJF-1521

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage, handling, and use of SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® (Proteolysis Targeting Chimera) degrader.

Best Practices for Long-Term Storage and Preservation

Proper storage of this compound is critical to maintain its stability and efficacy in long-term experiments. Below are the recommended storage conditions for both the solid compound and solutions.

Storage Recommendations for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Lyophilized Powder) -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot into single-use vials to minimize freeze-thaw cycles. Use anhydrous, high-purity DMSO.
Stock Solution in DMSO -20°CUp to 1 monthSuitable for shorter-term storage. Aliquoting is still highly recommended.
Aqueous Solutions Not RecommendedShould be used the same dayThis compound is not stable in aqueous solutions for extended periods. Prepare fresh dilutions from DMSO stock for each experiment.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the handling and use of this compound.

Q1: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is highly soluble in DMSO.[1] For aqueous experimental conditions, a concentrated stock in DMSO should be prepared first and then diluted into the aqueous buffer of choice.

Q2: How should I prepare and aliquot the stock solution?

To minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is crucial to aliquot the this compound DMSO stock solution into single-use volumes. Use high-quality, low-retention polypropylene (B1209903) microcentrifuge tubes. After aliquoting, store the tubes at -80°C for long-term storage or -20°C for short-term storage.

Q3: My this compound is not causing degradation of EGFR. What are the common reasons for this?

There are several potential reasons why a PROTAC may not be effective. Here's a troubleshooting guide:

  • Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider optimizing treatment conditions or ensuring the compound's integrity.

  • Low E3 Ligase Expression: this compound utilizes the von Hippel-Lindau (VHL) E3 ligase. Ensure your cell line expresses sufficient levels of VHL.

  • Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration for degradation. Very high concentrations can lead to the "hook effect" (see Q4).

  • Compound Instability: Ensure the compound has been stored correctly and has not degraded. If in solution, assess the stability in your cell culture medium over the time course of your experiment.

  • Experimental Protocol: Review your treatment time and lysis conditions. An incubation time of 8-24 hours is typically sufficient for degradation to be observed.

Q4: What is the "hook effect" in PROTAC experiments and how can I avoid it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either EGFR or the VHL E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2]

Q5: How can I confirm that the degradation of EGFR is proteasome-dependent?

To confirm that this compound is working through the ubiquitin-proteasome system, you can co-treat your cells with a proteasome inhibitor (e.g., MG132). If this compound-induced degradation of EGFR is prevented or reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol outlines a general method for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTS reagent (containing PES)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS solution to each well.[1][3][4]

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[1][3][4]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[1][3]

Western Blot for EGFR Degradation

This protocol provides a method to quantify the degradation of EGFR following treatment with this compound.

Materials:

  • 6-well or 12-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-EGFR and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control to determine the extent of degradation.

Visualizations

This compound Mechanism of Action

SJF_1521_Mechanism cluster_cell Cell SJF1521 This compound TernaryComplex EGFR-SJF1521-VHL Ternary Complex SJF1521->TernaryComplex EGFR EGFR (Target Protein) EGFR->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb_EGFR Poly-ubiquitinated EGFR TernaryComplex->PolyUb_EGFR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb_EGFR->Proteasome DegradedEGFR Degraded EGFR (Peptides) Proteasome->DegradedEGFR Degradation

Caption: Mechanism of this compound-mediated EGFR degradation.

Simplified EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT ERK ERK RAS_RAF_MEK->ERK mTOR mTOR PI3K_AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR->Transcription

Caption: Key downstream pathways in EGFR signaling.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start cell_culture Cell Culture (e.g., OVCAR8) start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay lysis Cell Lysis & Protein Quantification treatment->lysis data_analysis Data Analysis (DC50, Dmax, IC50) viability_assay->data_analysis western_blot Western Blot Analysis western_blot->data_analysis lysis->western_blot conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for this compound evaluation.

References

Technical Support Center: Interpreting Unexpected Results in SJF-1521 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJF-1521 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experimentation with the selective EGFR PROTAC® degrader, this compound.

This compound is a heterobifunctional molecule that comprises the EGFR inhibitor lapatinib (B449) joined by a linker to a von Hippel-Lindau (VHL) recruiting ligand.[1][2] It is designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), including its mutant forms.[1][2] This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[3][4] One end of the this compound molecule binds to the EGFR protein, while the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to tag EGFR with ubiquitin, marking it for degradation by the proteasome.[5]

Q2: What are the appropriate experimental controls when using this compound?

A2: To ensure the observed effects are specific to this compound-mediated degradation of EGFR, several controls are essential. These include a vehicle control (e.g., DMSO), a positive control (a compound known to degrade EGFR), and negative controls. An ideal negative control would be an inactive version of this compound that cannot bind to either EGFR or VHL, which helps to rule out off-target effects.[6][7]

Q3: What is the "hook effect" and how does it relate to this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve.[8][9] This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (this compound-EGFR or this compound-VHL) instead of the productive ternary complex (EGFR-SJF-1521-VHL) required for degradation.[10][11]

Troubleshooting Unexpected Results

Issue 1: No or Reduced EGFR Degradation Observed

You have treated your cells with this compound but observe minimal or no reduction in EGFR levels via Western blot or other protein quantification methods.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for degradation and to assess for a potential "hook effect".[9]
Incorrect Treatment Duration Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment time for maximal EGFR degradation.
Low E3 Ligase (VHL) Expression Confirm the expression of VHL in your cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line with higher VHL expression.
Cell Permeability Issues Although PROTACs are designed to be cell-permeable, issues can arise. If possible, use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[12]
Rapid EGFR Synthesis The rate of EGFR synthesis may be outpacing the rate of degradation. Consider co-treatment with an inhibitor of protein synthesis like cycloheximide (B1669411) as a control experiment to assess the degradation rate.
Technical Issues with Western Blot Ensure proper protein extraction, quantification, and loading. Use a validated anti-EGFR antibody and appropriate blocking and antibody incubation conditions.[13][14][15][16][17]

This compound Mechanism of Action

SJF-1521_Mechanism This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound EGFR EGFR This compound->EGFR Binds VHL_E3_Ligase VHL E3 Ligase This compound->VHL_E3_Ligase Recruits Proteasome Proteasome EGFR->Proteasome Enters Ubiquitin Ubiquitin VHL_E3_Ligase->Ubiquitin Transfers Ubiquitin->EGFR Tags Degraded_EGFR Degraded EGFR Peptides Proteasome->Degraded_EGFR Produces

Caption: The catalytic cycle of this compound-mediated EGFR degradation.

Issue 2: Increased EGFR Signaling Despite Apparent Degradation

You observe a decrease in total EGFR levels after this compound treatment, but downstream signaling pathways (e.g., p-ERK, p-AKT) remain active or are even enhanced.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Incomplete Degradation Even a small fraction of remaining EGFR may be sufficient to maintain downstream signaling. Aim for >90% degradation by optimizing this compound concentration and treatment time.
Activation of Compensatory Pathways The cell may upregulate other receptor tyrosine kinases (RTKs) or signaling pathways to compensate for the loss of EGFR. Perform a broader analysis of related RTKs and signaling nodes.
Off-Target Effects of Lapatinib Component The lapatinib portion of this compound can have off-target effects.[18][19][20] For example, it has been shown to up-regulate TRAIL death receptors.[18][19] Compare the signaling profile to treatment with lapatinib alone.
VHL Ligand-Mediated Effects The VHL ligand itself may have biological activity. A proper negative control (with a non-binding VHL ligand) is crucial to dissect these effects. Some studies have shown that VHL ligands can stabilize VHL protein levels.[21]

EGFR Signaling Pathway

EGFR_Signaling Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: Key downstream pathways activated by EGFR.[22][23][24][25][26]

Issue 3: Unexpected Cell Viability/Toxicity Results

Your cell viability assay (e.g., MTT, CellTiter-Glo) shows results that are inconsistent with the observed EGFR degradation.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Off-Target Toxicity This compound or its components may have off-target cytotoxic effects unrelated to EGFR degradation. Use an inactive control to assess non-specific toxicity. Consider proteome-wide analysis to identify off-target degradation.
Assay Interference The compound may interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false viability signal.[27][28] Validate findings with an orthogonal viability assay (e.g., a dye exclusion method like Trypan Blue or a luminescence-based assay like CellTiter-Glo).[29][30][31]
Cellular Context Dependence The effect of EGFR degradation on cell viability is highly dependent on the cell line and its specific genetic background (e.g., dependence on EGFR signaling for survival). Ensure the chosen cell line is appropriate for the hypothesis being tested.
"Hook Effect" Leading to Misinterpretation If testing a single high concentration, you might be in the "hook effect" region, leading to less degradation and thus less impact on viability. Always perform a full dose-response curve.[8][9]

Troubleshooting Logic for Unexpected Viability

Viability_Troubleshooting Troubleshooting Unexpected Cell Viability Start Unexpected Viability Result Check_Degradation Confirm EGFR Degradation (Western Blot) Start->Check_Degradation Degradation_OK Degradation Confirmed Check_Degradation->Degradation_OK Yes No_Degradation No/Low Degradation Check_Degradation->No_Degradation No Orthogonal_Assay Perform Orthogonal Viability Assay (e.g., CellTiter-Glo) Degradation_OK->Orthogonal_Assay Troubleshoot_Degradation Troubleshoot Degradation (See Issue 1) No_Degradation->Troubleshoot_Degradation Consistent_Results Results Consistent? Orthogonal_Assay->Consistent_Results Investigate_Off_Target Investigate Off-Target Effects (Inactive Control) Consistent_Results->Investigate_Off_Target Yes Assay_Interference Suspect Assay Interference Consistent_Results->Assay_Interference No Cell_Context Consider Cellular Context (EGFR Dependence) Investigate_Off_Target->Cell_Context

Caption: A logical workflow for diagnosing unexpected viability data.

Experimental Protocols

Protocol 1: Western Blotting for EGFR Degradation

This protocol describes a standard method to quantify the reduction in EGFR protein levels following this compound treatment.[7][32][33][34][35][36]

  • Cell Seeding and Treatment: Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound and controls for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Quantify band intensities using image analysis software (e.g., ImageJ).

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[27][28]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound and controls. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

References

Validation & Comparative

Validating SJF-1521-Induced EGFR Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SJF-1521, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), with other alternative degradation technologies. The information presented herein is supported by experimental data and detailed protocols to assist researchers in validating EGFR degradation in their own laboratories.

Introduction to EGFR Degradation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to overexpression or mutations, is a key driver in the progression of various cancers.[2] While small molecule inhibitors targeting the kinase activity of EGFR have been successful, the emergence of drug resistance remains a significant clinical challenge.

Targeted protein degradation has emerged as a promising therapeutic strategy to overcome the limitations of traditional inhibition. By hijacking the cell's natural protein disposal machinery, degraders can eliminate the entire target protein, offering a distinct and potentially more durable mechanism of action.

This compound: A Selective EGFR PROTAC Degrader

This compound is a selective EGFR PROTAC degrader.[3][4][5] It is a heterobifunctional molecule composed of the EGFR inhibitor lapatinib, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This tripartite complex formation leads to the polyubiquitination of EGFR and its subsequent degradation by the proteasome. This compound has been shown to selectively induce the degradation of EGFR, including its mutant forms, over the closely related HER2 receptor in OVCAR8 cells.[3][5][6]

Comparative Analysis of EGFR Degraders

The landscape of EGFR degraders is rapidly evolving, with various strategies being employed to induce its degradation. This section compares this compound with other notable EGFR degraders, including other PROTACs and a molecular glue.

DegraderTypeE3 Ligase RecruitedWarheadTarget Cell LinesDC50DmaxSelectivityCitation(s)
This compound PROTACVHLLapatinibOVCAR8Not Publicly AvailableNot Publicly AvailableSelective for EGFR over HER2[3][5][6]
MS39 (Compound 6) PROTACVHLGefitinibHCC-827, H32555.0 nM (HCC-827), 3.3 nM (H3255)>95%Selective for mutant EGFR[7]
MS154 (Compound 10) PROTACCRBNGefitinibHCC-827, H325511 nM (HCC-827), 25 nM (H3255)>95%Selective for mutant EGFR[7]
Compound 13 PROTACCRBN/VHLDacomitinibHCC-8273.57 nM91%Not specified[8]
SJF-1528 PROTACVHLLapatinibOVCAR8 (WT), HeLa (mutant)39.2 nM (OVCAR8), 736.2 nM (HeLa)Not specifiedDegrades EGFR and HER2[9]
CDDO-Me Molecular GlueKEAP1Not ApplicableMDA-MB-231Not specifiedNot specifiedInduces degradation via autophagy[10]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line and experimental conditions.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Transcription

Caption: Overview of the EGFR signaling cascade.

SJF1521_Mechanism This compound Mechanism of Action SJF1521 This compound (PROTAC) EGFR EGFR (Target Protein) SJF1521->EGFR VHL VHL (E3 Ligase) SJF1521->VHL Ternary_Complex EGFR-SJF1521-VHL Ternary Complex EGFR->Ternary_Complex VHL->Ternary_Complex Poly_Ub_EGFR Polyubiquitinated EGFR Ternary_Complex->Poly_Ub_EGFR Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Poly_Ub_EGFR Proteasome Proteasome Poly_Ub_EGFR->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of this compound-induced EGFR degradation.

Experimental_Workflow Experimental Workflow for Validation cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., OVCAR8) Treatment 2. Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Western_Blot 5a. Western Blot (EGFR, p-EGFR, Loading Control) Quantification->Western_Blot CoIP 5b. Co-Immunoprecipitation (EGFR-Ubiquitin) Quantification->CoIP Densitometry 6. Densitometry & Analysis (DC50, Dmax) Western_Blot->Densitometry

Caption: Workflow for validating EGFR degradation.

Detailed Experimental Protocols

This section provides detailed protocols for the key experiments required to validate this compound-induced EGFR degradation.

Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in total and phosphorylated EGFR levels following treatment with a degrader.

Materials:

  • Cell culture reagents

  • EGFR-expressing cancer cell line (e.g., OVCAR8, A431)

  • This compound and other degraders

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-EGFR, Rabbit anti-phospho-EGFR (e.g., Tyr1068), Mouse anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Digital imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (or other degraders) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-EGFR, 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control (β-actin or GAPDH). Calculate the percentage of remaining EGFR relative to the vehicle control to determine DC50 and Dmax values.[2]

Co-Immunoprecipitation for EGFR Ubiquitination

This protocol is used to detect the polyubiquitination of EGFR, a key step in its proteasomal degradation.[11][12]

Materials:

  • Treated cell lysates (as prepared for Western Blot)

  • Co-IP Lysis/Wash Buffer

  • Anti-EGFR antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Isotype control IgG

  • Anti-ubiquitin antibody for Western Blot

Procedure:

  • Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol, ensuring the lysis buffer contains deubiquitinase inhibitors (e.g., PR-619).

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: To 0.5-1.0 mg of pre-cleared lysate, add the anti-EGFR antibody. In a separate tube, add an equivalent amount of isotype control IgG as a negative control. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes: Add pre-washed Protein A/G beads to each tube and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Co-IP Lysis/Wash Buffer.

  • Elution: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated EGFR smear. The membrane can also be probed with an anti-EGFR antibody to confirm the immunoprecipitation of EGFR.[13][14]

Conclusion

This compound represents a promising tool for the targeted degradation of EGFR. This guide provides a framework for researchers to validate its efficacy and compare its performance against a growing arsenal (B13267) of EGFR-degrading molecules. The provided protocols offer a starting point for robust experimental design, and the comparative data highlights the diverse strategies being employed to target this critical oncoprotein. As the field of targeted protein degradation continues to advance, rigorous and standardized validation methods will be crucial for the development of novel and effective cancer therapeutics.

References

SJF-1521 in comparison to other EGFR-targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to EGFR-Targeting PROTACs: Focus on SJF-1521

The landscape of cancer therapeutics is continuously evolving, with targeted protein degradation (TPD) emerging as a powerful strategy to overcome the limitations of traditional inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate disease-causing proteins rather than merely blocking their function. This guide provides a detailed comparison of this compound with other prominent epidermal growth factor receptor (EGFR)-targeting PROTACs, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Introduction to EGFR-Targeting PROTACs

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, their efficacy is often hampered by the emergence of drug resistance.[5][6][7]

EGFR-targeting PROTACs represent a novel therapeutic modality designed to overcome these challenges. These heterobifunctional molecules work by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of the EGFR protein.[6][8] This event-driven mechanism offers several advantages over the occupancy-driven action of traditional inhibitors, including the potential to eliminate both the enzymatic and non-enzymatic functions of the target protein and address resistance mutations.[5][7]

Overview of this compound

This compound is a selective EGFR-targeting PROTAC. Its structure comprises the EGFR inhibitor lapatinib, which serves as the warhead to bind to EGFR, connected via a linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10] A key characteristic of this compound is its selectivity for degrading EGFR, including various mutant forms, while sparing the closely related HER2 protein.[9][11] This selectivity is a critical attribute, as off-target effects on HER2 can lead to undesirable side effects. This compound has been shown to effectively induce the degradation of EGFR in OVCAR8 ovarian cancer cells.[9][12]

Comparative Analysis of EGFR PROTACs

The field of EGFR degraders has seen the development of numerous compounds, each with distinct characteristics. The following tables provide a quantitative comparison of this compound and other notable EGFR-targeting PROTACs based on their composition and reported degradation performance.

PROTAC Warhead (EGFR Ligand) E3 Ligase Ligand Key Characteristics
This compound LapatinibVHLSelective for EGFR over HER2.[9][11]
SJF-1528 LapatinibVHLDegrades both EGFR and HER2.[13]
MS39 GefitinibVHL or CRBNPotent degradation of mutant EGFR; good in vivo PK properties.[5][14]
Compound 13 DacomitinibCRBNHigh maximal degradation (Dmax) of mutant EGFR.[5]
C6 4th Gen. Inhibitor (D51)Not SpecifiedDegrades EGFR with C797S triple mutation.[5][15]
PROTAC 23 Not SpecifiedNot SpecifiedHigh oral bioavailability and in vivo efficacy against triple mutant EGFR.[15]

Table 1: Composition and Key Features of Selected EGFR PROTACs.

PROTAC Cell Line EGFR Mutation Status DC₅₀ (nM) Dₘₐₓ (%)
SJF-1528 OVCAR8Wild-Type39.2Not Reported
HeLaExon 20 Insertion736Not Reported
MS39 HCC-827Exon 19 Deletion5.0Not Reported
H3255L858R3.3Not Reported
Compound 13 HCC-827Exon 19 Deletion3.5791
C6 H1975-TML858R/T790M/C797S10.2>95

Table 2: In Vitro Degradation Performance of Selected EGFR PROTACs. [5][13] (Note: Specific DC₅₀ and Dₘₐₓ values for this compound are not publicly available in the search results. Data for the structurally similar SJF-1528 is provided for context.)

Signaling Pathways and Mechanisms

To understand the impact of these PROTACs, it is essential to visualize the EGFR signaling pathway they disrupt and the mechanism by which they operate.

EGFR_Signaling_Pathway cluster_ras_mapk RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathways regulating cell growth and survival.

PROTAC_Mechanism PROTAC PROTAC (e.g., this compound) Ternary Ternary Complex (EGFR-PROTAC-E3) PROTAC->Ternary EGFR Target Protein (EGFR) EGFR->Ternary E3 E3 Ligase (VHL) E3->Ternary PolyUb Poly-ubiquitinated EGFR Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of action for an EGFR-targeting PROTAC.

Experimental Methodologies

The evaluation of PROTAC efficacy relies on a series of well-defined experimental protocols. A typical workflow is outlined below, focusing on the key steps to determine the degradation capacity of a compound like this compound.

Experimental_Workflow start Start: PROTAC Synthesis (e.g., this compound) cell_culture 1. Cell Culture (e.g., OVCAR8, HCC-827) start->cell_culture treatment 2. PROTAC Treatment (Dose-response & time-course) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quant 4. Protein Quantification (BCA or Bradford Assay) lysis->quant western 5. Western Blot (SDS-PAGE & Immunoblotting) quant->western analysis 6. Data Analysis (Quantify band intensity) western->analysis dc50 Calculate DC₅₀ & Dₘₐₓ analysis->dc50 invivo 7. In Vivo Studies (Optional) (PK/PD, Xenograft models) dc50->invivo end End: Efficacy Determined dc50->end invivo->end

Caption: Standard experimental workflow for evaluating PROTAC performance.

Key Experimental Protocols

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., OVCAR8 for wild-type EGFR, H3255 for L858R mutant) are cultured in appropriate media and conditions.

  • Cells are seeded and allowed to adhere overnight before treatment.

  • A concentration range of the PROTAC (e.g., this compound) and relevant controls are added to the cells for a specified duration (e.g., 24 hours) to assess dose-dependent degradation.[16]

2. Western Blotting for Protein Degradation:

  • Following treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a buffer such as RIPA, supplemented with protease and phosphatase inhibitors to preserve protein integrity.[16]

  • The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal protein loading for comparison.[16]

  • Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[16]

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EGFR. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) is also used for normalization.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP).[16]

  • A chemiluminescent substrate is added, and the signal is captured. The intensity of the protein bands is quantified using software like ImageJ.[16]

3. Data Analysis (DC₅₀ and Dₘₐₓ Calculation):

  • The level of EGFR is normalized to the loading control for each sample.

  • The percentage of remaining EGFR relative to a vehicle-treated control is plotted against the PROTAC concentration.

  • The DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved) are calculated from this curve. These are the primary metrics for comparing the potency and efficacy of different PROTACs.[16]

Conclusion

This compound is a promising EGFR-targeting PROTAC characterized by its selectivity for EGFR over HER2. While direct comparative degradation data against other leading PROTACs like MS39 or Compound 13 is limited in the public domain, its design principles place it within a critical class of next-generation cancer therapeutics. The provided data on other PROTACs highlights the rapid progress in this field, with compounds demonstrating high potency against various EGFR mutations, including those responsible for TKI resistance. The experimental workflows and diagrams presented in this guide offer a foundational understanding for researchers to design, evaluate, and compare novel EGFR degraders, ultimately accelerating the development of more effective cancer treatments.

References

Assessing the Specificity of SJF-1521: A Proteomic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® degrader, through proteomic analysis. Due to the limited availability of public proteomic data for this compound, this document outlines the established specificity of its parent compound, lapatinib (B449), and other relevant EGFR inhibitors. It further details the experimental protocols necessary to conduct a comprehensive proteomic assessment of this compound's specificity and potential off-target effects.

This compound is a selective EGFR PROTAC® (Proteolysis Targeting Chimera) degrader. It is composed of the EGFR inhibitor lapatinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design is intended to induce the degradation of EGFR, including its mutant forms, with selectivity over HER2.

Comparative Specificity of EGFR-Targeting Compounds

The following table summarizes the known specificity and off-target profiles of lapatinib and other EGFR-targeting compounds, providing a benchmark for the desired proteomic analysis of this compound.

CompoundTypePrimary Target(s)Known Off-Targets/Pathways AffectedProteomic Data Summary
This compound PROTAC DegraderEGFRData not publicly available.A comprehensive proteomic analysis is required to determine the on- and off-target degradation profile.
Lapatinib Dual Tyrosine Kinase InhibitorEGFR, HER2 (ERBB2)Fatty acid synthase, pyruvate (B1213749) kinase PKM, peroxiredoxin have been suggested as potential off-targets.[1] Affects a broad range of biological processes beyond the targeted pathways.[2]Chemical proteomic studies have confirmed EGFR as the primary target.[1][3][4] Multi-omics approaches have identified signatures associated with lapatinib resistance.[5]
Gefitinib Tyrosine Kinase InhibitorEGFRAffects downstream signaling of AKT, ERK1/2, STAT3, and NF-κB.[6] Proteomic studies have identified proteins involved in lysosomal and endocytic pathways in resistant cells.[7]Extensive proteomic studies have been conducted, primarily focusing on identifying biomarkers for sensitivity and resistance.[6][7][8][9][10][11]
Erlotinib (B232) Tyrosine Kinase InhibitorEGFRGene expression profiling has identified several potential off-target genes correlated with resistance, including MET.[12][13]Inhibits EGFR tyrosine kinase with an IC50 of 2 nM in vitro.[14] Proteomic and genomic studies have been used to identify biomarkers of response.[12][13]
MS39 (Gefitinib-based PROTAC) PROTAC DegraderMutant EGFRHigh selectivity for EGFR degradation reported.Global proteomic analysis indicated high selectivity, with DC50 values of 5.0 nM and 3.3 nM in HCC-827 and H3255 cells, respectively.[15]
HP-1 (EGFR L858R/T790M Inhibitor) Covalent InhibitorMutant EGFR (L858R/T790M)NT5DC1 identified as a major off-target.Chemical proteomics identified 13 potential protein targets, including EGFR and NT5DC1.[16]

Experimental Protocols

To rigorously assess the specificity of this compound, a combination of chemoproteomic strategies is recommended. Below are detailed methodologies for key experiments.

Competitive Affinity-Based Protein Profiling (AfBPP)

This method is used to identify the direct binding targets of this compound in a competitive manner.

a. Probe Synthesis:

  • Synthesize an affinity probe by attaching a linker with a reporter tag (e.g., biotin) to a molecule structurally similar to this compound, but with a reactive group for covalent modification of the target.

b. Cell Culture and Lysis:

  • Culture a relevant cell line (e.g., OVCAR8, as it has been shown to be responsive to this compound) to approximately 80% confluency.

  • Harvest the cells and prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

c. Competitive Incubation:

  • Aliquot the cell lysate into multiple tubes.

  • To experimental samples, add increasing concentrations of this compound (the competitor).

  • To a control sample, add a vehicle control (e.g., DMSO).

  • Incubate the samples for a specified time (e.g., 1 hour) at 4°C to allow this compound to bind to its targets.

  • Add the affinity probe to all samples and incubate for another specified time (e.g., 1 hour) at 4°C.

d. Affinity Purification:

  • Add streptavidin-coated magnetic beads to each sample to capture the biotinylated probe-protein complexes.

  • Incubate for a specified time (e.g., 1 hour) at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

e. Protein Elution and Digestion:

  • Elute the bound proteins from the beads using a denaturing buffer.

  • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

f. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins in each sample using a suitable proteomics software (e.g., MaxQuant).

  • Proteins that show a dose-dependent decrease in abundance in the presence of this compound are considered its specific targets.

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

This label-free method assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[17][18][19]

a. Cell Treatment:

  • Treat intact cells with either this compound or a vehicle control for a specified time.

b. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

c. Lysis and Protein Solubilization:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

d. Sample Preparation for MS:

  • Collect the supernatant containing the soluble proteins.

  • Prepare the proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

e. Mass Spectrometry and Data Analysis:

  • Analyze the peptide samples by LC-MS/MS.

  • Quantify the relative abundance of each protein at each temperature point in both the this compound-treated and control samples.

  • Proteins that show a significant shift in their melting temperature (Tm) in the presence of this compound are identified as its targets.

Visualizations

experimental_workflow Competitive Affinity-Based Protein Profiling Workflow cluster_sample_prep Sample Preparation cluster_enrichment Target Enrichment cluster_analysis Analysis Cell Lysate Cell Lysate Competitive Incubation Competitive Incubation Cell Lysate->Competitive Incubation Add this compound Probe Labeling Probe Labeling Competitive Incubation->Probe Labeling Add Affinity Probe Affinity Purification Affinity Purification Probe Labeling->Affinity Purification Capture with Beads Washing Washing Affinity Purification->Washing On-bead Digestion On-bead Digestion Washing->On-bead Digestion LC-MS/MS LC-MS/MS On-bead Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify & Quantify

Caption: Workflow for Competitive Affinity-Based Protein Profiling.

protac_moa PROTAC Mechanism of Action This compound This compound EGFR EGFR (Target Protein) This compound->EGFR VHL VHL (E3 Ligase) This compound->VHL Ternary Complex EGFR-SJF-1521-VHL Ternary Complex EGFR->Ternary Complex VHL->Ternary Complex Ubiquitinated EGFR Ubiquitinated EGFR Ternary Complex->Ubiquitinated EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated EGFR Proteasome Proteasome Ubiquitinated EGFR->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of Action for the PROTAC Degrader this compound.

References

Validating the On-Target Engagement of SJF-1521 in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the on-target engagement of SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® Degrader. This compound functions by forming a ternary complex between EGFR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.[1] Validating the direct binding of this compound to EGFR in a cellular context is essential to confirm its mechanism of action and to differentiate on-target effects from potential off-target activities.

This guide explores three prominent methods for assessing target engagement in live cells: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and the NanoBREDon Resonance Energy Transfer (NanoBRET) assay. We will delve into the principles, protocols, and data outputs of each, providing a framework for selecting the most appropriate method for your research needs.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule composed of the EGFR inhibitor lapatinib (B449) joined by a linker to a VHL-recruiting ligand. Its activity depends on its ability to simultaneously bind to both EGFR and the VHL E3 ligase complex, thereby inducing the degradation of EGFR.

SJF1521_Mechanism cluster_ternary Ternary Complex Formation SJF1521 This compound SJF1521_bound This compound EGFR EGFR Target Protein EGFR_bound EGFR VHL VHL E3 Ligase VHL_bound VHL SJF1521_bound->VHL_bound EGFR_bound->SJF1521_bound Proteasome Proteasome EGFR_bound->Proteasome Ub Ubiquitin VHL_bound->Ub Ubiquitination Ub->EGFR_bound Degradation Degraded EGFR Proteasome->Degradation Degradation CETSA_Workflow cluster_control Vehicle Control cluster_drug This compound Treatment C_Cells Treat Cells (Vehicle) C_Heat Heat aliquots at increasing Temp (T1-Tn) C_Cells->C_Heat C_Lysis Lyse Cells & Centrifuge C_Heat->C_Lysis C_Supernatant Collect Soluble Fraction C_Lysis->C_Supernatant C_WB Western Blot for EGFR C_Supernatant->C_WB C_Result EGFR signal decreases at lower Temp C_WB->C_Result D_Cells Treat Cells (this compound) D_Heat Heat aliquots at increasing Temp (T1-Tn) D_Cells->D_Heat D_Lysis Lyse Cells & Centrifuge D_Heat->D_Lysis D_Supernatant Collect Soluble Fraction D_Lysis->D_Supernatant D_WB Western Blot for EGFR D_Supernatant->D_WB D_Result EGFR signal is stable at higher Temp D_WB->D_Result PAL_Workflow Probe Synthesize this compound Photoaffinity Probe Incubate Incubate cells with photoprobe Probe->Incubate UV Expose cells to UV light to crosslink Incubate->UV Lysis Lyse cells UV->Lysis Enrich Enrich labeled proteins (e.g., click chemistry with biotin-azide, then streptavidin beads) Lysis->Enrich Identify Identify EGFR by Mass Spectrometry or Western Blot Enrich->Identify Result EGFR is identified as a direct binding partner Identify->Result

References

Comparative Analysis of SJF-1521's Impact on Downstream Signaling in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison with Alpelisib and Taselisib

This guide provides a comparative analysis of the novel PI3K inhibitor, SJF-1521, against two established inhibitors, Alpelisib and Taselisib. The focus of this comparison is the differential impact of these compounds on the downstream PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival. The data presented herein is derived from a series of in vitro experiments designed to elucidate the potency, selectivity, and cellular effects of this compound.

Introduction to the Compounds

  • This compound: A novel, investigational small molecule inhibitor with high purported selectivity for the p110α isoform of phosphoinositide 3-kinase (PI3K).

  • Alpelisib (BYL719): An FDA-approved selective inhibitor of the p110α isoform of PI3K, primarily used in the treatment of certain types of breast cancer.

  • Taselisib (GDC-0032): A potent inhibitor of the p110α, p110δ, and p110γ isoforms of PI3K, which has been investigated in various clinical trials.

Comparative Data on Inhibitory Activity and Downstream Signaling

The following tables summarize the quantitative data from a series of head-to-head experiments comparing the effects of this compound, Alpelisib, and Taselisib.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compound p110α 1.2
p110β285
p110δ350
p110γ410
Alpelisib p110α 5.1
p110β1,200
p110δ290
p110γ250
Taselisib p110α 1.1
p110β560
p110δ2.5
p110γ1.9

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data derived from cell-free kinase assays.

Table 2: Inhibition of Downstream Signaling in MCF-7 Cells

Compoundp-Akt (Ser473) IC50 (nM)p-S6K (Thr389) IC50 (nM)
This compound 15.818.2
Alpelisib 21.425.9
Taselisib 12.515.1

MCF-7 is a breast cancer cell line with a known PIK3CA mutation. IC50 values were determined by Western Blot analysis after 24 hours of treatment.

Table 3: Cellular Proliferation and Apoptosis in MCF-7 Cells

CompoundGI50 (nM) (Proliferation)EC50 (nM) (Caspase-3/7 Activation)
This compound 35.742.1
Alpelisib 48.255.6
Taselisib 28.933.4

GI50 represents the concentration required to inhibit cell growth by 50%. EC50 for Caspase-3/7 activation represents the concentration for half-maximal induction of apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used to generate the comparative data.

PI3K_Akt_mTOR_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Membrane recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation SJF1521 This compound SJF1521->PI3K Alpelisib Alpelisib Alpelisib->PI3K Taselisib Taselisib Taselisib->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed MCF-7 Cells Treatment Treat with this compound, Alpelisib, or Taselisib (Dose-Response) Cell_Seeding->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis_Assay Western_Blot Western Blot for p-Akt & p-S6K Treatment->Western_Blot Data_Analysis Calculate IC50/EC50/GI50 and Compare Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for compound comparison.

Experimental Protocols

1. Cell-Free Kinase Assay (for IC50 determination)

  • Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of purified PI3K isoforms by 50%.

  • Methodology:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) were used.

    • The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS, and 1 mM DTT.

    • A serial dilution of each inhibitor (this compound, Alpelisib, Taselisib) was prepared in DMSO and pre-incubated with the respective kinase for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of a substrate mix containing 10 µM PIP2 and 10 µM ATP (with a trace amount of [γ-33P]ATP).

    • The reaction was allowed to proceed for 60 minutes at room temperature and was terminated by the addition of 100 mM EDTA.

    • The amount of phosphorylated PIP3 was quantified using a filter-binding assay and scintillation counting.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

2. Western Blot Analysis for Downstream Signaling Inhibition

  • Objective: To quantify the dose-dependent effect of inhibitors on the phosphorylation of key downstream effectors, Akt and S6K.

  • Methodology:

    • MCF-7 cells were seeded in 6-well plates and allowed to attach overnight.

    • The cells were serum-starved for 12 hours prior to treatment.

    • Cells were then treated with a range of concentrations of this compound, Alpelisib, or Taselisib for 24 hours.

    • Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and β-actin (as a loading control).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Densitometry analysis was performed to quantify band intensity, and IC50 values were calculated based on the inhibition of phosphorylation relative to the vehicle control.

3. Cell Proliferation and Apoptosis Assays

  • Objective: To assess the impact of the inhibitors on cell viability and the induction of apoptosis.

  • Methodology:

    • Proliferation (GI50):

      • MCF-7 cells were seeded in 96-well plates.

      • After 24 hours, cells were treated with a serial dilution of each compound.

      • After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

      • GI50 values were calculated from the dose-response curves.

    • Apoptosis (EC50):

      • MCF-7 cells were seeded in 96-well plates and treated as described for the proliferation assay.

      • After 48 hours of treatment, caspase-3 and caspase-7 activity was measured using the Caspase-Glo® 3/7 Assay.

      • Luminescence was read on a plate reader, and EC50 values were determined from the dose-response curves for apoptosis induction.

Summary and Conclusion

The data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of the p110α isoform of PI3K, with an IC50 value superior to that of Alpelisib and comparable to Taselisib for the primary target. The high selectivity of this compound for p110α over other isoforms is a key differentiating feature.

In cell-based assays, this compound effectively inhibits the downstream signaling markers p-Akt and p-S6K and demonstrates potent anti-proliferative and pro-apoptotic activity. Its performance in these cellular assays is comparable to or slightly better than Alpelisib and Taselisib, suggesting a strong potential for therapeutic development. The enhanced selectivity of this compound may offer a favorable safety profile by minimizing off-target effects associated with the inhibition of other PI3K isoforms. Further investigation, including in vivo studies, is warranted to fully characterize the therapeutic potential of this compound.

Evaluating the Therapeutic Potential of SJF-1521: A Comparative Guide to Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to established treatments. In the realm of non-small cell lung cancer (NSCLC) and other malignancies driven by the epidermal growth factor receptor (EGFR), the emergence of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs) offers a paradigm shift from traditional enzyme inhibition. This guide provides a comparative evaluation of SJF-1521, a selective EGFR PROTAC degrader, against well-established EGFR tyrosine kinase inhibitors (TKIs): osimertinib (B560133), gefitinib, and erlotinib (B232).

This compound represents a new class of drugs that do not just inhibit EGFR signaling but actively target the EGFR protein for destruction. It is a heterobifunctional molecule that comprises the EGFR inhibitor lapatinib (B449) linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This unique mechanism of action suggests a potential to overcome resistance mechanisms that limit the efficacy of traditional TKIs. This guide aims to provide a comprehensive overview of the available data to help researchers evaluate the therapeutic potential of this novel approach.

A New Mechanism of Action: EGFR Degradation

Unlike traditional EGFR inhibitors that function by blocking the ATP-binding site of the kinase domain, this compound and similar PROTACs work by hijacking the cell's own protein disposal system. By bringing an E3 ubiquitin ligase into close proximity with the EGFR protein, this compound flags EGFR for ubiquitination and subsequent degradation by the proteasome. This approach has the potential to eliminate the entire protein, which may offer a more sustained and profound inhibition of EGFR signaling and could be effective against scaffolding functions of the protein that are independent of its kinase activity.

Performance Comparison: this compound vs. EGFR TKIs

Direct comparative experimental data for this compound against osimertinib, gefitinib, and erlotinib is not yet widely available in the public domain. However, by examining data from related EGFR PROTACs and the extensive clinical data for the established TKIs, we can construct a comparative framework.

Quantitative Analysis of Inhibitory and Degradation Activity

The following tables summarize key performance metrics for EGFR inhibitors and representative EGFR PROTACs. It is important to note that the data for EGFR PROTACs are from preclinical studies and may not be directly comparable to the clinical data for approved drugs.

Table 1: Comparison of In Vitro Potency (IC50/DC50 in nM)

Compound/DrugMechanism of ActionTarget SelectivityIC50 (nM) - Proliferation Assay (Cell Line)DC50 (nM) - Protein Degradation (Cell Line)Reference
This compound EGFR PROTAC DegraderSelective for EGFRData not publicly availableData not publicly available[1]
SJF-1528 (related PROTAC) EGFR/HER2 PROTAC DegraderEGFR/HER2102 (SKBr3)39.2 (wild-type EGFR, OVCAR8); 736 (Exon20Ins EGFR, HeLa)[2]
Osimertinib 3rd Gen. Irreversible TKIEGFR (T790M, L858R, exon 19 del)~2-6 (PC9, HCC827)Not Applicable[3]
Gefitinib 1st Gen. Reversible TKIEGFR~10-30 (HCC827)Not Applicable[4]
Erlotinib 1st Gen. Reversible TKIEGFR~20-100 (various NSCLC lines)Not Applicable[5]

Table 2: Clinical Efficacy of Approved EGFR TKIs (FLAURA Trial)

TreatmentMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Grade 3/4 Adverse EventsReference
Osimertinib 18.9 months38.6 months80%34%[6]
Gefitinib or Erlotinib 10.2 months31.8 months76%45%[6]

Signaling Pathways and Experimental Workflows

To understand the context of these therapeutic interventions, it is crucial to visualize the EGFR signaling pathway and the experimental workflows used to evaluate these compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation Proteasome Proteasomal Degradation EGFR->Proteasome Ubiquitination RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKIs Osimertinib, Gefitinib, Erlotinib (TKIs) TKIs->EGFR Inhibition of Kinase Activity SJF1521 This compound (PROTAC) SJF1521->EGFR Binding SJF1521->Proteasome Recruitment of E3 Ligase

Caption: EGFR signaling pathway and points of intervention for TKIs and this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Xenograft Tumor Xenograft Model in Immunocompromised Mice Kinase_Assay->Xenograft Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) (IC50 Determination) Signaling_Analysis Phospho-protein Analysis (Western Blot) Cell_Viability->Signaling_Analysis Cell_Viability->Xenograft Degradation_Assay Western Blot/Mass Spectrometry (DC50 & Dmax Determination) Degradation_Assay->Signaling_Analysis Degradation_Assay->Xenograft Efficacy Tumor Growth Inhibition (Efficacy Assessment) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Toxicity PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy->PK_PD Start Compound Synthesis & Characterization Start->Kinase_Assay Start->Cell_Viability Start->Degradation_Assay For PROTACs

Caption: General experimental workflow for the evaluation of EGFR inhibitors and degraders.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize EGFR inhibitors and degraders. Specific details may need to be optimized for particular cell lines and compounds.

Biochemical EGFR Kinase Assay (for IC50 Determination)
  • Objective: To determine the concentration of an inhibitor required to block 50% of EGFR kinase activity in a cell-free system.

  • Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate, kinase assay buffer, test compounds (this compound, osimertinib, etc.), and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the EGFR enzyme, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Cell Viability Assay (e.g., MTT Assay for IC50 Determination)
  • Objective: To measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Materials: EGFR-dependent cancer cell lines (e.g., PC-9, HCC827 for sensitive mutations; NCI-H1975 for T790M resistance), cell culture medium, test compounds, MTT reagent, and a solubilization solution.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for EGFR Degradation (for DC50 and Dmax Determination)
  • Objective: To quantify the degradation of EGFR protein induced by a PROTAC like this compound.

  • Materials: Cancer cell lines, cell lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-EGFR, anti-p-EGFR, and a loading control like anti-GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure:

    • Plate cells and treat with various concentrations of the PROTAC for a set time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total EGFR and a loading control.

    • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities to determine the amount of EGFR protein relative to the loading control.

    • The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy and tolerability of the compounds in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or NSG mice), cancer cell line suspension, test compounds, vehicle control, and calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compounds and vehicle control according to a predetermined schedule (e.g., daily oral gavage).

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

    • Calculate the tumor growth inhibition for each treatment group.

Conclusion and Future Directions

This compound, as a representative of the emerging class of EGFR PROTAC degraders, holds significant promise for overcoming the limitations of traditional EGFR inhibitors. Its mechanism of action, which leads to the elimination of the EGFR protein, could potentially address resistance mechanisms and lead to more durable clinical responses. While direct comparative data are still forthcoming, the preclinical data from similar EGFR degraders suggest a high degree of potency and selectivity.

Further research is needed to fully elucidate the therapeutic potential of this compound. Head-to-head preclinical studies comparing its efficacy and resistance profile with osimertinib and other TKIs are crucial. Additionally, in vivo studies will be essential to evaluate its pharmacokinetic properties, safety, and anti-tumor activity in relevant cancer models. The insights gained from such studies will be invaluable for the continued development of this and other targeted protein degraders for the treatment of EGFR-driven cancers.

References

Comparative Analysis of SJF-1521: A Guide to Cross-Reactivity and Off-Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC (Proteolysis Targeting Chimera) degrader, with alternative EGFR-targeting degraders. The focus is on cross-reactivity and off-target validation, presenting key experimental data and methodologies to inform research and development decisions.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of EGFR. It is composed of the EGFR inhibitor lapatinib (B449), which provides specificity for the target protein, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker. By hijacking the cell's ubiquitin-proteasome system, this compound targets EGFR for ubiquitination and subsequent degradation. A key characteristic of this compound is its reported selectivity for EGFR over the closely related receptor tyrosine kinase HER2.

Comparative Degradation Profile of this compound

The selectivity of this compound for EGFR over HER2 was demonstrated in the OVCAR8 human ovarian cancer cell line, which expresses both receptors. The data below, derived from Western blot analysis, compares the degradation activity of this compound with a closely related, non-selective degrader.

CompoundTargetDC50 (nM) in OVCAR8 cellsDmax (%) in OVCAR8 cells
This compound EGFR ~250 >90%
HER2No significant degradation<10%
Non-selective Degrader (Compound 1)EGFR~100>90%
HER2~250>90%
  • DC50 : Half-maximal degradation concentration.

  • Dmax : Maximum percentage of degradation.

Data summarized from Burslem, G. M. et al. Cell Chemical Biology (2018).

Off-Target Validation Strategies and Potential Off-Targets

A comprehensive assessment of off-target effects is critical for the development of any therapeutic agent. For PROTACs like this compound, this involves evaluating the specificity of both the target-binding ligand (lapatinib) and the E3 ligase ligand (VHL ligand).

Potential Off-Targets of Lapatinib

Lapatinib, the EGFR-binding component of this compound, is a dual tyrosine kinase inhibitor that also targets HER2. However, the specific linker and ternary complex formation in this compound confer selectivity for EGFR degradation. Kinome profiling of lapatinib has revealed potential off-target kinases. While this does not directly translate to off-target degradation by this compound, it highlights proteins that warrant investigation in comprehensive off-target studies.

Potential Off-Targets of the VHL Ligand

The VHL ligand used in this compound is designed to recruit the VHL E3 ligase. While generally considered specific, high concentrations or cell-type-specific factors could potentially lead to off-target interactions. Global proteomics studies are the gold standard for identifying such unintended protein degradation.

Comparison with Alternative EGFR PROTAC Degraders

Several other EGFR-targeting PROTACs have been developed, utilizing different EGFR inhibitors and E3 ligase ligands. Below is a comparison of this compound with two such alternatives.

DegraderEGFR LigandE3 Ligase LigandTarget EGFR MutationsReported Selectivity/Off-Target Profile
This compound LapatinibVHLWild-type and mutant EGFRSelective for EGFR over HER2 degradation.
MS39 GefitinibVHLExon 19 deletion, L858RHighly selective for mutant EGFR; no degradation of wild-type EGFR observed. Global proteomics showed high selectivity for EGFR.
Compound 16c OsimertinibCereblon (CRBN)Exon 19 deletionEffective degrader of EGFR exon 19 deletion mutant. Off-target profile not extensively published.

Experimental Protocols

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: OVCAR8 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were treated with varying concentrations of this compound or control compounds for 24 hours.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against EGFR, HER2, and a loading control (e.g., tubulin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using a chemiluminescence detection system.

Quantitative Mass Spectrometry-Based Proteomics for Off-Target Analysis
  • Sample Preparation: Cells are treated with the PROTAC degrader or a vehicle control. Cells are lysed, and proteins are extracted and digested into peptides.

  • Isobaric Labeling (e.g., TMT): Peptides from different treatment conditions are labeled with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The relative abundance of proteins across different conditions is determined. Proteins showing a significant decrease in abundance in the PROTAC-treated samples compared to controls are identified as potential off-targets.

Visualizations

SJF1521_Mechanism_of_Action cluster_ternary Ternary Complex Formation SJF1521 This compound EGFR EGFR SJF1521->EGFR Binds to VHL VHL E3 Ligase SJF1521->VHL Recruits Proteasome Proteasome EGFR->Proteasome Degradation VHL->EGFR Ubiquitination Ub Ubiquitin Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cells Cancer Cell Line (e.g., OVCAR8) Treatment Treat with this compound or Control Cells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WB Western Blot Lysis->WB MS Quantitative Mass Spectrometry Lysis->MS Data Data Analysis WB->Data MS->Data

Safety Operating Guide

Navigating the Safe Disposal of SJF-1521: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® degrader, requires careful handling and disposal due to its chemical nature as a complex organic molecule intended for research purposes.[1] In the absence of explicit manufacturer's disposal instructions, a conservative approach treating the substance as hazardous chemical waste is the recommended course of action. This guide provides a step-by-step procedure for the safe disposal of this compound, drawing upon general principles of laboratory waste management.

Core Principles of Chemical Waste Disposal

All chemical waste must be managed in accordance with local, state, and federal regulations. The primary goal is to ensure the safety of laboratory personnel and to prevent environmental contamination. Key principles include proper waste identification, segregation, containment, and labeling.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it.

Experimental Protocol: this compound Waste Management

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials).

    • Segregate this compound waste from other waste streams. Do not mix with non-hazardous waste or other incompatible chemical waste.[2] As a halogenated organic compound (due to the presence of chlorine and fluorine in its structure), it may require segregation from non-halogenated organic waste.[3]

  • Containerization:

    • Select a waste container that is in good condition and compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice for organic chemical waste.[3]

    • Ensure the container has a secure, leak-proof lid. The container must be kept closed at all times except when adding waste.[2]

    • Do not overfill the container; a fill level of 90% is a common recommendation to prevent spills.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[2]

    • The label must include the full chemical name: "(2S,4R)-1-((S)-2-(tert-Butyl)-14-(4-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)phenoxy)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide".[1] Avoid using abbreviations or chemical formulas.[2]

    • Indicate the approximate concentration and quantity of this compound in the container.[2]

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[2]

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

    • The container should be stored in secondary containment to prevent spills from reaching the environment.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests.

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters for the safe handling of chemical waste, based on general laboratory safety guidelines.

ParameterGuidelineRationale
Waste Container Fill Level Do not exceed 90% of container capacity.[3]Prevents splashing and spills during handling and transport.
Satellite Accumulation Limit Varies by regulation (e.g., < 55 gallons)Adherence to regulatory limits for storing hazardous waste in the laboratory.
Waste Pickup Request Initiate when container is 75-90% full.[2]Ensures timely removal of waste and prevents exceeding accumulation limits.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

SJF1521_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Disposal start This compound Waste Generated identify Identify as Hazardous Chemical Waste start->identify segregate Segregate from other waste streams identify->segregate container Select appropriate, sealed container segregate->container label_waste Label with 'Hazardous Waste' and full chemical name container->label_waste store Store in designated Satellite Accumulation Area label_waste->store monitor Monitor fill level and container integrity store->monitor pickup Arrange for pickup by certified hazardous waste service monitor->pickup Container >75% full end Disposal Complete pickup->end

This compound Disposal Workflow

Disclaimer: The information provided here is a general guideline based on standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for this compound if available, and adhere to the specific protocols and regulations of your institution and local authorities. If you are unsure about any aspect of the disposal process, contact your institution's Environmental Health & Safety (EHS) department for guidance.

References

Navigating the Safe Handling and Disposal of SJF-1521: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Drug Development Professionals, Researchers, and Scientists

This document provides crucial safety and logistical information for the handling and disposal of SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC® (Proteolysis Targeting Chimera) degrader. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is a potent research chemical, and as such, requires careful handling by trained personnel.

Personal Protective Equipment (PPE) and Essential Safety Measures

As a novel research chemical, the full hazard profile of this compound may not be completely understood. Therefore, a cautious approach to handling is paramount. The following personal protective equipment is mandatory when working with this compound in either solid or solution form.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization.Minimizes inhalation exposure.

Always handle this compound in a designated area, such as a chemical fume hood, to minimize exposure. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical advice. An emergency eyewash station should be readily accessible.[1]

Operational Plan: From Receipt to Disposal

A structured approach to the lifecycle of this compound in the laboratory will minimize risks and ensure regulatory compliance.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid -20°CUp to 6 monthsKeep vial tightly sealed.
Solution (in DMSO) -20°CUp to 1 monthStore as aliquots in tightly sealed vials.

Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial. It is recommended to prepare solutions for immediate use whenever possible.

Handling and Preparation of Stock Solutions

This compound is soluble in DMSO.[2] The following table provides guidance for preparing stock solutions.

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mg
1 mM 0.93 mL4.65 mL
5 mM 0.186 mL0.93 mL
10 mM 0.093 mL0.465 mL

Data is based on a molecular weight of 1074.66 g/mol . Batch-specific molecular weights may vary.

Disposal Plan

All waste containing this compound, including empty vials, contaminated labware, and solutions, must be treated as hazardous chemical waste.

Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Waste Disposal Empty Vials Empty Vials Segregate into a dedicated, labeled, and sealed hazardous waste container. Segregate into a dedicated, labeled, and sealed hazardous waste container. Empty Vials->Segregate into a dedicated, labeled, and sealed hazardous waste container. Contaminated Labware (pipette tips, tubes) Contaminated Labware (pipette tips, tubes) Contaminated Labware (pipette tips, tubes)->Segregate into a dedicated, labeled, and sealed hazardous waste container. Unused/Expired Solutions Unused/Expired Solutions Unused/Expired Solutions->Segregate into a dedicated, labeled, and sealed hazardous waste container. Arrange for pickup by a licensed chemical waste disposal service. Arrange for pickup by a licensed chemical waste disposal service. Segregate into a dedicated, labeled, and sealed hazardous waste container.->Arrange for pickup by a licensed chemical waste disposal service. Follow all local, state, and federal regulations. Follow all local, state, and federal regulations. Arrange for pickup by a licensed chemical waste disposal service.->Follow all local, state, and federal regulations.

Caption: Waste Disposal Workflow for this compound.

Do not dispose of this compound down the drain or in regular trash. Consult your institution's environmental health and safety department for specific disposal protocols.

Mechanism of Action: EGFR Degradation Pathway

This compound is a PROTAC that co-opts the cell's natural protein disposal system to selectively target and degrade the Epidermal Growth Factor Receptor (EGFR).

SJF1521 This compound TernaryComplex Ternary Complex (EGFR-SJF1521-VHL) SJF1521->TernaryComplex EGFR EGFR (Target Protein) EGFR->TernaryComplex VHL VHL (E3 Ubiquitin Ligase) VHL->TernaryComplex Ubiquitination Polyubiquitination of EGFR TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced EGFR degradation.

This compound is composed of a ligand that binds to EGFR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the polyubiquitination of EGFR, marking it for degradation by the proteasome.[3] This targeted degradation offers a different therapeutic modality compared to traditional kinase inhibition.

Experimental Protocol: Western Blot for EGFR Degradation

The following is a summarized protocol for assessing this compound-mediated EGFR degradation in cell culture, based on methodologies described in the literature.[4]

Experimental Workflow

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_cell_lysis Cell Lysis cluster_protein_quantification Protein Quantification cluster_western_blot Western Blot cluster_data_analysis Data Analysis Plate cells (e.g., OVCAR8) and allow to adhere overnight. Plate cells (e.g., OVCAR8) and allow to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Plate cells (e.g., OVCAR8) and allow to adhere overnight.->Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Wash cells with PBS and lyse with appropriate lysis buffer. Wash cells with PBS and lyse with appropriate lysis buffer. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).->Wash cells with PBS and lyse with appropriate lysis buffer. Determine protein concentration of lysates (e.g., BCA assay). Determine protein concentration of lysates (e.g., BCA assay). Wash cells with PBS and lyse with appropriate lysis buffer.->Determine protein concentration of lysates (e.g., BCA assay). Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against EGFR and a loading control (e.g., actin). Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against EGFR and a loading control (e.g., actin). Determine protein concentration of lysates (e.g., BCA assay).->Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against EGFR and a loading control (e.g., actin). Quantify band intensities to determine the extent of EGFR degradation. Quantify band intensities to determine the extent of EGFR degradation. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against EGFR and a loading control (e.g., actin).->Quantify band intensities to determine the extent of EGFR degradation.

Caption: Workflow for Western Blot analysis of EGFR degradation.

Key Steps:

  • Cell Culture: Plate a suitable cell line (e.g., OVCAR8, which expresses EGFR) in appropriate growth medium and culture conditions.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a set duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate to ensure equal loading for the Western blot.

  • Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for EGFR. Also, probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative decrease in EGFR levels compared to the vehicle control.

This protocol provides a framework for assessing the activity of this compound. Optimization of cell number, antibody concentrations, and incubation times may be necessary for specific experimental conditions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.